3-Methoxybenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJKSEKUZNJKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372101 | |
| Record name | 3-Methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10130-74-2 | |
| Record name | 3-Methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzene-1-sulfonyl chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methoxybenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document details the chemical and physical properties, synthesis, and key reactions of this compound. Detailed experimental protocols for its synthesis and its application in the formation of sulfonamides are provided, along with reaction mechanisms and safety information. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a clear, pale yellow to pale brownish liquid at room temperature.[1][2] It is characterized by the presence of a methoxy group at the meta-position of the benzene ring, which influences its electronic properties and reactivity.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇ClO₃S | [1][4] |
| Molecular Weight | 206.65 g/mol | [1][4] |
| Appearance | Clear pale yellow to pale brownish liquid | [1][2] |
| Boiling Point | 158-159 °C at 20 mmHg | [2] |
| Density | 1.460 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.5560 | [1][5] |
| CAS Number | 10130-74-2 | [1] |
| InChI | 1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | [5] |
| SMILES | COc1cccc(c1)S(Cl)(=O)=O | [5] |
Synthesis of this compound
A common method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 3-methoxyaniline. The amine is first diazotized, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methoxyaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Glacial acetic acid
-
Sulfur dioxide gas
-
Copper(II) chloride
-
Ice
-
Diethyl ether
-
1N Sodium hydroxide solution
-
1N Hydrochloric acid solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
A solution of 3-methoxyaniline is diazotized by reacting it with a solution of sodium nitrite in concentrated hydrochloric acid at a low temperature (0-5 °C).
-
In a separate flask, a mixture of glacial acetic acid and water is saturated with sulfur dioxide gas at 25 °C.[1]
-
Copper(II) chloride is added to the sulfur dioxide solution, and the mixture is again saturated with sulfur dioxide gas.[1]
-
The cold diazonium salt solution is added dropwise to the stirred sulfur dioxide/copper chloride mixture, maintaining the temperature between 20-26 °C.[1] Gas evolution will be observed.
-
After the addition is complete, the reaction temperature is allowed to rise to 38 °C and then maintained at 50 °C for 15 minutes with external heating.[1]
-
The reaction mixture is cooled to room temperature and then poured into a large volume of ice water.[1]
-
The oily product is extracted with diethyl ether.[1]
-
The combined ether layers are washed successively with 1N sodium hydroxide solution, 1N hydrochloric acid solution, and saturated brine.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.[1]
-
The crude product can be purified by silica gel column chromatography using a mixture of dichloromethane and hexane as the eluent.[1]
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[3] This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion.
Hydrolysis
This compound is sensitive to moisture and undergoes hydrolysis in the presence of water to form 3-methoxybenzenesulfonic acid.[3] This reaction involves the nucleophilic attack of a water molecule on the sulfur atom.[3] Therefore, it is crucial to store the compound under anhydrous conditions.[6]
Diagram 2: Hydrolysis of this compound
Caption: Mechanism of hydrolysis of this compound.
Reactions with Nucleophiles: Sulfonamide and Sulfonate Ester Formation
This compound is a versatile reagent for the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[3] These reactions typically proceed via a nucleophilic acyl substitution mechanism and are often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]
Diagram 3: General Reaction with Nucleophiles
Caption: General mechanism for the reaction of this compound with nucleophiles.
Applications in Organic Synthesis
This compound is a valuable building block for the introduction of the 3-methoxybenzenesulfonyl group into various molecules, a moiety that can impart favorable physicochemical properties in medicinal chemistry.[3]
Synthesis of 3-(4-Phenylpiperazin-1-yl)sulfonyl Derivatives
This class of compounds can be synthesized by the reaction of this compound with 1-phenylpiperazine.
Materials:
-
This compound
-
1-Phenylpiperazine
-
Dichloromethane (or other suitable aprotic solvent)
-
Triethylamine (or pyridine)
-
Dilute hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-phenylpiperazine in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of this compound in dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3-methoxybenzenesulfonamide
This complex sulfonamide can be prepared by reacting this compound with the appropriate pyrazol-5-amine derivative.
Materials:
-
This compound
-
Substituted pyrazol-5-amine
-
Acetonitrile (or other suitable aprotic solvent)
-
Triethylamine
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of the substituted pyrazol-5-amine, this compound, and triethylamine in acetonitrile is stirred at room temperature for an extended period (e.g., 12 hours).[6]
-
The solvent is then removed under reduced pressure.[6]
-
Distilled water is added to the residue, and the mixture is extracted with ethyl acetate.[6]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[6]
-
The crude product can be purified by column chromatography on silica gel.[6]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also moisture-sensitive and contact with water liberates toxic gas.[6]
Table 2: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement | Reference(s) |
| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] |
| Contact with water liberates toxic gas. | Keep away from water or moist air. | [6] |
| Harmful if swallowed. | Do not ingest. | [6] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. | [6] |
Handling and Storage:
-
Handle only in a chemical fume hood.[6]
-
Ensure eyewash stations and safety showers are readily available.[6]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[6]
-
Store under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Incompatible with strong oxidizing agents, bases, and water.[6][8]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of sulfonamides with potential therapeutic applications. Its reactivity is dominated by the electrophilic sulfonyl chloride group, allowing for straightforward reactions with a variety of nucleophiles. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research and development setting. This guide provides a foundational resource to aid scientists in the application of this important chemical intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. echemcom.com [echemcom.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride (CAS: 10130-74-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzenesulfonyl chloride, with the CAS number 10130-74-2, is a versatile chemical intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its utility primarily lies in its ability to introduce the 3-methoxybenzenesulfonyl moiety into various molecular scaffolds. This functional group is a key component in the synthesis of a wide array of compounds, most notably sulfonamides, which are a well-established class of pharmacologically active agents. The presence of the methoxy group at the meta position influences the electronic properties of the sulfonyl chloride, thereby modulating its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, with a focus on its role in the development of therapeutic agents.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10130-74-2 | [1][2] |
| Molecular Formula | C₇H₇ClO₃S | [1][2] |
| Molecular Weight | 206.65 g/mol | [1][2] |
| Appearance | Clear pale yellow to pale brownish liquid | |
| Density | 1.460 g/mL at 25 °C | [2] |
| Boiling Point | 158-159 °C at 20 mmHg | |
| Refractive Index (n20/D) | 1.5560 | [2] |
| Solubility | Soluble in most organic solvents, reacts with water. |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 7.50-7.30 (m, 3H, Ar-H), 7.15-7.05 (m, 1H, Ar-H), 3.85 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 160.0, 140.5, 130.5, 122.0, 120.0, 114.0, 56.0 |
| IR (Neat) | ν (cm⁻¹): 3080 (Ar C-H), 2940, 2840 (Alkyl C-H), 1590, 1480 (Ar C=C), 1370 (S=O asym), 1260 (C-O), 1170 (S=O sym) |
| Mass Spectrum (EI) | m/z (%): 206 (M⁺), 171, 141, 107, 77 |
Note: Spectroscopic data are representative and may vary slightly depending on the experimental conditions and instrument.
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the chlorosulfonation of anisole (methoxybenzene).
Experimental Protocol: Chlorosulfonation of Anisole
Materials:
-
Anisole
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add dichloromethane.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (2 equivalents) to the stirred solvent.
-
To this solution, add anisole (1 equivalent) dropwise from the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
Key Reactions and Applications in Drug Development
This compound is a key building block for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The sulfonyl chloride group is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamide linkages.
General Experimental Protocol: Synthesis of N-Aryl-3-methoxybenzenesulfonamides
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1 equivalent) and pyridine or triethylamine (1.2 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 equivalents) in DCM dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Application in the Synthesis of Kinase Inhibitors
Derivatives of 3-methoxybenzenesulfonamide have been investigated as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer. For instance, pyrazole-containing sulfonamides have been synthesized and shown to inhibit the PI3K/mTOR and TGF-β signaling pathways.[3][4][5]
4.2.1. Experimental Protocol: Synthesis of a Pyrazole-based 3-Methoxybenzenesulfonamide Derivative
This protocol describes the synthesis of a representative N-(1H-pyrazol-5-yl)-3-methoxybenzenesulfonamide, a scaffold found in some kinase inhibitors.
Materials:
-
5-Amino-1H-pyrazole
-
This compound
-
Pyridine
-
Acetonitrile
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 5-amino-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL) and pyridine (2.0 mmol) at 0 °C, add a solution of this compound (1.1 mmol) in acetonitrile (5 mL) dropwise.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired N-(1H-pyrazol-5-yl)-3-methoxybenzenesulfonamide.
Visualization of a Relevant Signaling Pathway
Many sulfonamide derivatives synthesized from this compound function as inhibitors of critical signaling pathways implicated in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway. The diagram below illustrates the mechanism of action of a representative 3-methoxybenzenesulfonamide-containing kinase inhibitor targeting this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of a novel sulfonamide derivative.
References
- 1. This compound | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 96 10130-74-2 [sigmaaldrich.com]
- 3. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: 3-Methoxybenzenesulfonyl Chloride in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile
3-Methoxybenzenesulfonyl chloride is a vital reagent in organic synthesis, primarily utilized as a precursor for the introduction of the 3-methoxyphenylsulfonyl group into various molecules. Its chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Weight | 206.65 g/mol | [1] |
| Molecular Formula | C₇H₇ClO₃S | [1] |
| CAS Number | 10130-74-2 | |
| Appearance | Clear pale yellow to pale brownish liquid | |
| Density | 1.460 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5560 | |
| Synonyms | m-Methoxybenzenesulfonyl chloride, 3-Anisolesulfonyl chloride | [1] |
Applications in Medicinal Chemistry and Drug Discovery
This compound serves as a critical building block in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The sulfonamide functional group is a key pharmacophore in numerous approved drugs.[2] Molecules incorporating the 3-methoxyphenylsulfonyl moiety have been investigated for various therapeutic applications, including as central nervous system (CNS) agents and kinase inhibitors.
The methoxy group at the meta-position of the benzene ring influences the electronic properties of the sulfonyl chloride, affecting its reactivity and the physicochemical properties of the resulting sulfonamide derivatives.[2] This substitution can be crucial for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
A prominent application of sulfonamide-containing compounds is in the development of kinase inhibitors for cancer therapy. These inhibitors can block the signaling pathways that promote tumor growth and angiogenesis.
Experimental Protocol: Synthesis of N-Aryl-3-methoxybenzenesulfonamide
This protocol details a general procedure for the synthesis of an N-aryl sulfonamide using this compound and a primary aromatic amine.
Materials:
-
This compound
-
A primary aromatic amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary aromatic amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Dissolve this compound (1.1 equivalents) in a separate portion of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the stirred amine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure N-aryl-3-methoxybenzenesulfonamide.
Role in Kinase Inhibition: The VEGFR Signaling Pathway
Sulfonamide-based drugs, such as pazopanib, are potent inhibitors of multiple receptor tyrosine kinases (RTKs), including the Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Inhibition of the VEGFR signaling pathway is a crucial strategy in cancer therapy as it blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3][5]
The following diagram illustrates a simplified workflow for the synthesis of a generic sulfonamide-based kinase inhibitor and its subsequent interaction with the VEGFR signaling pathway.
Caption: Synthetic workflow and mechanism of action of a sulfonamide-based kinase inhibitor.
The binding of the Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) on the surface of endothelial cells triggers a cascade of downstream signaling events.[5][6] Key pathways activated include the Phospholipase C-gamma (PLCγ) and the PI3K/Akt pathways.[5][7] These signaling cascades ultimately lead to cell proliferation, migration, and survival, which are essential for angiogenesis.[5]
Sulfonamide-based kinase inhibitors, synthesized from precursors like this compound, can competitively bind to the ATP-binding site of the VEGFR's intracellular kinase domain.[4] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling molecules and effectively halting the pro-angiogenic signals.[4][6] This disruption of tumor-induced angiogenesis is a cornerstone of modern targeted cancer therapies.
References
- 1. This compound | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10130-74-2 | Benchchem [benchchem.com]
- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride
This technical guide provides a comprehensive overview of this compound, a pivotal reagent in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of novel therapeutic agents.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound [1].
Synonyms: m-Methoxybenzenesulfonyl chloride Molecular Formula: C₇H₇ClO₃S CAS Number: 10130-74-2
Physicochemical Properties
This compound is a clear, pale yellow to pale brownish liquid under standard conditions[2][3]. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 206.65 g/mol | [1][4] |
| Density | 1.460 g/mL at 25 °C | [2][3][4] |
| Boiling Point | 158-159 °C at 20 mmHg | [3] |
| Refractive Index (n20/D) | 1.5560 | [2][3][4] |
| Appearance | Clear pale yellow to pale brownish liquid | [2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves the reaction of a diazonium salt derived from 3-methoxyaniline.
Protocol: Synthesis from 3-Methoxyaniline via Diazotization-Sulfonylation
This procedure involves the conversion of 3-methoxyaniline to its corresponding diazonium salt, followed by a reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst.
Step 1: Preparation of the Sulfur Dioxide Solution
-
In a suitable reaction flask, a mixed solvent of 450 mL of glacial acetic acid and 45 mL of water is prepared.
-
The solution is saturated with sulfur dioxide gas at 25°C. Approximately 180 g of sulfur dioxide is required[2].
-
To this saturated solution, 20.4 g (0.12 mol) of copper(II) chloride is added, and the solution is re-saturated with sulfur dioxide gas[2].
Step 2: Diazotization of 3-Methoxyaniline
-
A solution of 3-methoxyaniline is prepared and cooled.
-
The amine is converted to its diazonium salt using a standard procedure with sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
Step 3: Sulfonylation Reaction
-
The pre-cooled diazonium salt solution is added slowly and dropwise to the stirred sulfur dioxide-copper(II) chloride mixture, maintaining the temperature between 20-26 °C[2].
-
Gas evolution will be observed. The reaction is exothermic, and the temperature may rise to around 38°C[2].
-
Once the temperature begins to drop, external heating is applied to maintain the mixture at 50°C for 15 minutes to ensure the reaction goes to completion[2].
Step 4: Work-up and Purification
-
After cooling to room temperature, the reaction mixture is quenched by pouring it into 2 kg of ice water[2].
-
The oily product is extracted with diethyl ether (2 x 1000 mL)[2].
-
The combined ether layers are washed sequentially with 1N NaOH solution (2 x 1000 mL), 1N HCl solution (2 x 1000 mL), and saturated brine (1 x 1000 mL), then dried over anhydrous magnesium sulfate[2].
-
The solvent is removed by distillation under reduced pressure to yield the crude product[2].
-
Purification is achieved by silica gel column chromatography using a dichloromethane/hexane (1:4, v/v) eluent system to afford pure this compound[2][3].
A logical workflow for this synthesis is depicted in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This makes it susceptible to nucleophilic attack by compounds such as amines, alcohols, and phenols, leading to the displacement of the chloride ion[5].
Synthesis of Sulfonamides
The most significant application of this compound in medicinal chemistry is the synthesis of sulfonamides[5]. The reaction with a primary or secondary amine yields a stable sulfonamide linkage (-SO₂NHR), a well-established pharmacophore present in numerous clinically approved drugs, including antibacterial agents and carbonic anhydrase inhibitors[5][6].
General Protocol for Sulfonamide Synthesis:
-
The amine substrate is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
A non-nucleophilic base, such as pyridine or triethylamine, is added to the solution. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction[5].
-
This compound is added, often dropwise and at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until completion, monitored by techniques like TLC or LC-MS.
-
Upon completion, an aqueous work-up is performed to remove the base hydrochloride salt and any unreacted starting materials. The product is then isolated and purified.
The general signaling pathway for this reaction is illustrated below.
Caption: Reaction pathway for the synthesis of sulfonamides.
Applications in Drug Candidates
This compound serves as a versatile building block for introducing the 3-methoxyphenylsulfonyl moiety into target molecules. This group can modulate the physicochemical properties of a compound, potentially improving its pharmacokinetic profile (ADME)[7]. It has been utilized in the synthesis of various compound classes explored for their biological activities.
| Synthesized Compound Class | Precursors | Potential Application Area |
| Pyrazole Derivatives | This compound, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Kinase inhibitors, anticancer agents[5] |
| Piperazine Derivatives | This compound, 1-phenylpiperazine | CNS agents, receptor antagonists[5] |
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage[1][4]. It readily undergoes hydrolysis in the presence of water or moisture to form 3-methoxybenzenesulfonic acid[5]. Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, in a well-ventilated fume hood[4]. It should be stored in a cool, dry place away from moisture.
References
- 1. This compound | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10130-74-2 [chemicalbook.com]
- 3. This compound CAS#: 10130-74-2 [m.chemicalbook.com]
- 4. 3-メトキシベンゼンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 10130-74-2 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]
An In-depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methoxybenzenesulfonyl chloride, a key reagent in organic synthesis, particularly within the realm of medicinal chemistry and drug development. This document details its chemical structure, physical and spectroscopic properties, synthesis, and key applications, with a focus on providing practical information for laboratory use.
Chemical Structure and Identification
This compound is an aromatic sulfonyl chloride featuring a methoxy group at the meta-position of the benzene ring.
DOT Diagram of the Chemical Structure:
Caption: Chemical structure of this compound.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 10130-74-2[1] |
| Molecular Formula | C₇H₇ClO₃S[1] |
| SMILES | COC1=CC(=CC=C1)S(=O)(=O)Cl[1] |
| InChI | InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Weight | 206.65 g/mol [1] |
| Appearance | Clear pale yellow to pale brownish liquid |
| Density | 1.460 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.5560 (lit.) |
| Boiling Point | 158-159 °C at 20 mmHg |
| Solubility | Reacts with water. Soluble in many organic solvents. |
Spectroscopic Data
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | ddd | 1H | Ar-H |
| ~7.50 | t | 1H | Ar-H |
| ~7.35 | t | 1H | Ar-H |
| ~7.15 | ddd | 1H | Ar-H |
| 3.85 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~160.0 | Ar-C-O |
| ~142.0 | Ar-C-S |
| ~130.5 | Ar-C-H |
| ~122.0 | Ar-C-H |
| ~120.0 | Ar-C-H |
| ~114.0 | Ar-C-H |
| 55.8 | -OCH₃ |
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | m | Aromatic C-H stretch |
| ~2950-2850 | m | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1480 | s, m | Aromatic C=C stretch |
| ~1380 | s | S=O asymmetric stretch |
| ~1180 | s | S=O symmetric stretch |
| ~1250, ~1040 | s | C-O stretch |
| ~600-500 | s | S-Cl stretch |
Predicted Mass Spectrometry Fragmentation:
| m/z | Interpretation |
| 206/208 | [M]⁺ molecular ion peak (with ³⁷Cl isotope) |
| 171 | [M-Cl]⁺ |
| 142 | [M-SO₂Cl]⁺ |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound proceeds via the diazotization of 3-methoxyaniline followed by a Sandmeyer-type reaction.
Reaction Scheme:
3-Methoxyaniline → [Diazonium Salt] → this compound
Materials:
-
3-Methoxyaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sulfur Dioxide
-
Copper(II) Chloride
-
Glacial Acetic Acid
-
Water
-
Ether
-
1N Sodium Hydroxide Solution
-
1N Hydrochloric Acid Solution
-
Saturated Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel
-
Dichloromethane
-
Hexane
Procedure:
-
In a flask, prepare a mixed solution of 450 mL of glacial acetic acid and 45 mL of water. Saturate this solution with sulfur dioxide gas at 25 °C.
-
To this saturated solution, add 20.4 g (0.12 mol) of copper(II) chloride and pass sulfur dioxide gas again until saturation.
-
In a separate flask, dissolve 3-methoxyaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the 3-methoxyaniline solution while maintaining the temperature between 0-5 °C to form the diazonium salt.
-
Slowly add the cooled diazonium salt solution to the stirred sulfur dioxide/copper(II) chloride mixture, keeping the temperature between 20-26 °C. Gas evolution will be observed.
-
After the addition is complete, the reaction temperature may rise. Once the temperature begins to drop, heat the mixture to 50 °C and stir for 15 minutes.
-
Cool the reaction mixture to room temperature and pour it into 2 kg of ice water.
-
Extract the oily product with ether (2 x 1000 mL).
-
Combine the ether layers and wash sequentially with 1N NaOH solution (2 x 1000 mL), 1N HCl solution (2 x 1000 mL), and saturated brine (1 x 1000 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane as the eluent to yield pure this compound.
General Protocol for Sulfonamide Synthesis
This compound is highly reactive towards nucleophiles and is a primary building block for the synthesis of sulfonamides.
DOT Diagram of the General Sulfonamide Synthesis Workflow:
Caption: General workflow for the synthesis of sulfonamides.
Materials:
-
This compound
-
A primary or secondary amine
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Reagents for workup and purification (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel, and appropriate eluents)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours, depending on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If using a water-immiscible solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess base, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude sulfonamide by recrystallization or silica gel column chromatography to obtain the final product.
Applications in Drug Development
The sulfonyl chloride functional group is a potent electrophile that readily reacts with nucleophiles such as amines and alcohols. This reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. Its primary use is in the introduction of the 3-methoxyphenylsulfonyl moiety into a target molecule.
The sulfonamide group (-SO₂NHR), formed by the reaction of a sulfonyl chloride with an amine, is a well-established pharmacophore found in a wide range of clinically approved drugs. The 3-methoxy substituent can influence the physicochemical properties of the final compound, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Examples of compound classes synthesized using this compound include pyrazole and piperazine derivatives, which are being explored for their potential as kinase inhibitors in anticancer therapy and as agents targeting the central nervous system.
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and will hydrolyze to form 3-methoxybenzenesulfonic acid and hydrochloric acid.
Handling Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Keep away from moisture.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as water, bases, and alcohols.
References
An In-depth Technical Guide to the Physical Properties of 3-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxybenzenesulfonyl chloride. The information is curated for professionals in research and development, offering precise data, methodologies for its determination, and logical workflows to support laboratory applications.
Core Physical and Chemical Properties
This compound, with the CAS number 10130-74-2, is a chemical compound frequently utilized in organic synthesis.[1][2][3][4][5] Its molecular formula is C7H7ClO3S, and it has a molecular weight of approximately 206.65 g/mol .[1][2][5] The compound typically appears as a clear pale yellow to pale brownish liquid.[3][4]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.
| Property | Value | Conditions |
| Molecular Weight | 206.65 g/mol | |
| Boiling Point | 158-159 °C | at 20 mmHg |
| Density | 1.460 g/mL | at 25 °C[1][3] |
| Refractive Index | 1.5560 | at 20 °C[1][3] |
Experimental Protocols for Physical Property Determination
While specific experimental documentation for this compound is not detailed in the provided search results, standard methodologies are employed for determining the physical properties of such liquid compounds.
1. Boiling Point Determination:
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have a high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.
-
Apparatus: A distillation apparatus, including a distillation flask, condenser, receiving flask, thermometer, and a vacuum source with a manometer.
-
Procedure:
-
The liquid is placed in the distillation flask with boiling chips.
-
The apparatus is assembled, ensuring all joints are properly sealed.
-
The system is evacuated to the desired pressure (e.g., 20 mmHg), which is monitored by the manometer.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and the condensate is dripping from the condenser at a steady rate. This temperature is the boiling point at that specific pressure.
-
2. Density Determination:
Density is the mass per unit volume of a substance. A pycnometer is a common and precise instrument for measuring the density of liquids.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.
-
Procedure:
-
The mass of the clean, dry, and empty pycnometer is determined.
-
The pycnometer is filled with the sample liquid, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary. The outside of the pycnometer is carefully dried.
-
The mass of the pycnometer filled with the liquid is measured.
-
The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as distilled water.
-
The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
3. Refractive Index Measurement:
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.
-
Apparatus: A refractometer (e.g., an Abbé refractometer).
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of the this compound are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the scale. The temperature is also recorded, as the refractive index is temperature-sensitive.
-
Logical and Experimental Workflow Visualizations
The following diagrams illustrate the logical flow of physical property determination and a general synthetic pathway.
Caption: Workflow for determining physical properties.
Caption: A generalized synthetic route.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 3-Methoxybenzenesulfonyl chloride (CAS No. 10130-74-2), a key reagent in synthetic organic chemistry. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide synthesizes information from established safety data sheets and regulatory guidelines to provide a practical resource for the safe utilization of this compound.
Core Safety & Physical Data
Quantitative data for this compound has been compiled to provide a clear and concise reference for safety assessments and experimental planning.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO₃S | [1][2] |
| Molecular Weight | 206.65 g/mol | [1][2] |
| Appearance | Clear pale yellow to pale brownish liquid | [3] |
| Density | 1.460 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5560 | |
| Boiling Point | 158-159 °C at 20 mmHg |
Hazard Identification and Classification
| Hazard Class | Category | GHS Code | Signal Word |
| Skin Corrosion/Irritation | 1B | H314 | Danger |
| Serious Eye Damage/Eye Irritation | 1 | H318 | Danger |
Source: Aggregated GHS information from multiple suppliers.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| Protection Type | Specification | Standard Reference |
| Eye/Face Protection | Chemical safety goggles or face shield. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | |
| Skin and Body Protection | Protective clothing to prevent skin exposure, such as a lab coat. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Experimental Protocols: Toxicity Assessment
Dermal Irritation/Corrosion Study (Based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.
Methodology:
-
Test System: A single healthy young adult albino rabbit is typically used for an initial test.
-
Application: A 0.5 mL aliquot of the test substance is applied to a small area (approximately 6 cm²) of shaved, intact skin. The site is covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The patch is sequentially removed after 3 minutes, 1 hour, and 4 hours from three different application sites on the same animal.[4]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]
-
Evaluation: The severity of the skin reactions is scored based on a standardized grading system. If corrosive effects are observed after the 3-minute or 1-hour exposure, the study is terminated. If no corrosive effects are seen, two additional animals are tested with a 4-hour exposure duration.[4]
Acute Oral Toxicity - Up-and-Down Procedure (Based on OECD Guideline 425)
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
Methodology:
-
Test System: Typically uses female rats.
-
Procedure: This method is a sequential test involving dosing animals one at a time.
-
Starting Dose: A starting dose is selected based on available information, often from in vitro cytotoxicity data.
-
Dosing Progression: If an animal survives, the dose for the next animal is increased by a constant factor. If an animal dies, the dose for the next animal is decreased by the same factor.
-
Endpoint: The test is concluded when one of the stopping criteria is met, which allows for the calculation of the LD50 and its confidence interval. This method minimizes the number of animals required to obtain a statistically significant result.
Workflow Diagrams
The following diagrams, generated using Graphviz, provide clear, step-by-step guidance for critical safety procedures.
Caption: Workflow for handling a spill of this compound.
Caption: First aid procedures for different routes of exposure.
Caption: General workflow for safe laboratory handling.
Conclusion
This compound is a valuable reagent that demands careful and informed handling. By understanding its properties, employing the correct personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. The information and workflows presented in this guide are intended to supplement, not replace, institutional safety protocols and professional judgment. Always consult your institution's safety office for specific guidance and training.
References
An In-depth Technical Guide on the Solubility of 3-Methoxybenzenesulfonyl Chloride
This technical guide provides a comprehensive overview of the available solubility data for 3-methoxybenzenesulfonyl chloride, targeted at researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of sulfonyl chlorides.
Qualitative Solubility Profile
Based on the behavior of the similar compound 4-methoxybenzenesulfonyl chloride, it can be inferred that this compound is likely soluble in polar organic solvents.[1] Conversely, its solubility is expected to be limited in non-polar solvents such as hexane or benzene.[1] It is important to note that sulfonyl chlorides can react with protic solvents like water and alcohols.[1]
Table 1: Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (g/100mL) |
| Data Not Available | Data Not Available | Data Not Available |
As of the latest literature review, specific quantitative solubility data for this compound has not been reported. The table above will be updated as new data becomes available.
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for determining the solubility of a compound like this compound. This protocol is based on the widely accepted "shake-flask" method, a standard for measuring equilibrium solubility.[2][3]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[3] The exact time should be determined through preliminary experiments to ensure the concentration of the dissolved solid becomes constant.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to separate the dissolved solute from the undissolved solid.[4]
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC-UV or GC-MS.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/100mL, mg/mL, or molarity.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the assessment of solubility data.
Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.
References
An In-depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride for Researchers and Drug Development Professionals
Introduction: 3-Methoxybenzenesulfonyl chloride, a versatile sulfonylating agent, serves as a critical building block in modern organic and medicinal chemistry. Its unique electronic properties, conferred by the meta-positioned methoxy group, influence its reactivity and the characteristics of its derivatives, making it a valuable reagent in the synthesis of a diverse range of compounds, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Synonyms and Identifiers
To facilitate comprehensive literature and database searches, a list of common synonyms and identifiers for this compound is provided below.
| Synonym/Identifier | Type |
| This compound | IUPAC Name |
| m-Methoxybenzenesulfonyl chloride | Common Name |
| 3-Anisolesulfonyl chloride | Common Name |
| Benzenesulfonyl chloride, 3-methoxy- | Index Name |
| 10130-74-2 | CAS Number[1] |
| 233-379-1 | EC Number |
| C7H7ClO3S | Molecular Formula[1] |
| COC1=CC=CC(=C1)S(O)(=O)Cl | SMILES |
| InChI=1S/C7H7ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3 | InChI |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental design and execution.
| Property | Value | Reference |
| Molecular Weight | 206.65 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | |
| Boiling Point | 158-159 °C at 20 mmHg | [2] |
| Density | 1.460 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5560 | |
| Solubility | Generally soluble in organic solvents. Reacts with water. | [3] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound from m-anisidine is outlined below. This procedure is a modification of the Sandmeyer-type reaction.
Experimental Protocol: Synthesis from m-Anisidine
Materials:
-
m-Anisidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO2)
-
Sulfur Dioxide (SO2) gas
-
Cupric Chloride (CuCl2)
-
Glacial Acetic Acid
-
Water
-
Ice
-
Diethyl Ether
-
1N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Saturated Brine solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Dichloromethane
-
Hexane
Procedure:
-
Diazotization of m-Anisidine:
-
In a flask, dissolve m-anisidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Preparation of the Sulfonylating Agent:
-
In a separate large reaction vessel, prepare a solution of cupric chloride in glacial acetic acid and water.
-
Cool this solution to 10-15 °C and saturate it with sulfur dioxide gas.
-
-
Sulfonylation Reaction:
-
Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide-saturated cupric chloride solution from step 2.
-
Control the addition rate to maintain the reaction temperature between 20-25 °C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash successively with water, 1N sodium hydroxide solution, 1N hydrochloric acid solution, and finally with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.
-
Purify the crude product by vacuum distillation or silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
-
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable reagent for introducing the 3-methoxyphenylsulfonyl moiety into molecules. This functional group can impart desirable pharmacokinetic and pharmacodynamic properties. Its primary application lies in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) readily affords the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of various therapeutic agents.
Caption: General reaction scheme for sulfonamide synthesis.
Role in the Synthesis of Biologically Active Molecules
While direct incorporation into blockbuster drugs is not extensively documented, this compound is utilized in the synthesis of compounds investigated for various therapeutic targets.
-
5-HT7 Receptor Antagonists: This reagent has been employed in the synthesis of novel piperazine-based compounds that exhibit antagonist activity at the serotonin 5-HT7 receptor, a target for central nervous system disorders.[4]
-
Carbonic Anhydrase Inhibitors: The sulfonamide derivatives prepared from this compound are a well-established class of carbonic anhydrase inhibitors, with potential applications in treating glaucoma, epilepsy, and certain types of cancer.[4]
-
Tyrosine Kinase Inhibitors: The 3-methoxyphenylsulfonyl group can be found in scaffolds of molecules designed as tyrosine kinase inhibitors, which are crucial in cancer therapy. Although not a direct precursor in many prominent TKIs, it serves as a key building block in the exploration of new inhibitor structures.[4]
Illustrative Synthetic Pathway: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
The following diagram illustrates a plausible synthetic workflow where this compound is used to create a sulfonamide intermediate, a common step in the synthesis of more complex drug candidates like kinase inhibitors.
Caption: A representative workflow for synthesizing a kinase inhibitor candidate.
Conclusion
This compound is a reagent of significant importance in the fields of chemical synthesis and drug discovery. Its well-defined reactivity, coupled with the influential electronic nature of the 3-methoxy substituent, provides chemists with a powerful tool for constructing complex molecules with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile building block for the advancement of their scientific endeavors.
References
3-Methoxybenzenesulfonyl Chloride: An In-depth Technical Guide to its Electrophilicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxybenzenesulfonyl chloride is a versatile reagent in organic synthesis, valued for its role in introducing the 3-methoxybenzenesulfonyl moiety into various molecular scaffolds. This functionality is of significant interest in medicinal chemistry and materials science. The reactivity of this compound is fundamentally governed by the electrophilic nature of the sulfur atom within the sulfonyl chloride group. This technical guide provides a comprehensive analysis of the electrophilicity of this compound, presenting quantitative data from related compounds, detailed experimental protocols for reactivity assessment, and visualizations of its reaction mechanisms and experimental workflows.
Introduction
Benzenesulfonyl chlorides are a class of organic compounds widely employed as precursors for the synthesis of sulfonamides and sulfonate esters.[1] Their utility stems from the high reactivity of the sulfonyl chloride group, which renders the sulfur atom highly electrophilic and susceptible to attack by a variety of nucleophiles, including amines, alcohols, and phenols. The substitution pattern on the benzene ring plays a crucial role in modulating the electrophilicity of the sulfur center through electronic and steric effects. Electron-donating groups generally decrease the electrophilicity, while electron-withdrawing groups enhance it.[1]
This compound, featuring a methoxy group at the meta position, presents an interesting case. The methoxy group is known to be a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution due to its resonance effect. However, when considering nucleophilic attack at the sulfonyl group, its inductive effect is more influential. Positioned meta to the sulfonyl chloride, the electron-donating methoxy group slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride. Nevertheless, it remains a reactive electrophile suitable for a wide range of synthetic transformations.
Quantitative Analysis of Electrophilicity
A seminal study on the hydrolysis of various substituted benzenesulfonyl chlorides provides a framework for this analysis. The hydrolysis reaction, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, is a reliable measure of the electrophilicity of the sulfonyl chloride.[2]
Table 1: Hydrolysis Rate Constants of Substituted Benzenesulfonyl Chlorides in Water
| Substituent | Temperature (°C) | Neutral Hydrolysis (kw, s-1) | Alkaline Hydrolysis (kOH, l·mol-1s-1) |
| p-H | 25 | 3.4 x 10-3 | 4.5 x 101 |
| m-NO2 | 25 | 1.8 x 10-2 | 3.6 x 102 |
| p-NO2 | 25 | 2.6 x 10-2 | 6.4 x 102 |
| p-Me | 25 | 1.9 x 10-3 | 2.0 x 101 |
| p-OMe | 25 | 1.1 x 10-3 | 8.0 |
Data sourced from Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.[2]
The Hammett equation, which relates reaction rates to substituent constants (σ), provides a quantitative measure of the electronic effects of substituents on reactivity. For the alkaline hydrolysis of benzenesulfonyl chlorides, the equation is:
log(k/k0) = ρσ
where:
-
k is the rate constant for the substituted benzenesulfonyl chloride.
-
k0 is the rate constant for the unsubstituted benzenesulfonyl chloride.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For the alkaline hydrolysis of benzenesulfonyl chlorides in water, the reaction constant (ρ) has been determined to be +1.564.[2] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and decelerated by electron-donating groups (which have negative σ values).
The Hammett constant (σ) for a meta-methoxy group is +0.12. Using the Hammett equation, we can estimate the rate of alkaline hydrolysis for this compound relative to benzenesulfonyl chloride. This positive, albeit small, σ value for the meta-methoxy group suggests that it acts as a weak electron-withdrawing group through its inductive effect in this context, which would lead to a slightly increased rate of hydrolysis compared to the para-methoxy substituted isomer, but still slower than the unsubstituted benzenesulfonyl chloride. In contrast, the solvolysis rates for substituted benzenesulfonyl chlorides often yield a curved Hammett plot, indicating a more complex interplay of bond-making and bond-breaking in the transition state.[2]
Reaction Mechanism and Experimental Workflows
The reaction of this compound with a nucleophile, such as an amine or an alcohol, proceeds through a nucleophilic substitution mechanism at the sulfur atom. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Generalized Reaction Pathway
The following diagram illustrates the general mechanism for the reaction of this compound with a generic nucleophile (Nu-H).
Caption: Generalized reaction mechanism for nucleophilic substitution.
Experimental Workflow for Kinetic Analysis
The rate of hydrolysis of sulfonyl chlorides can be accurately determined using a conductimetric method. This technique is highly suitable as the reaction produces hydrochloric acid, leading to an increase in the conductivity of the solution over time.
Caption: Workflow for conductimetric kinetic analysis.
Detailed Experimental Protocol: Conductimetric Analysis of Hydrolysis
This protocol outlines the methodology for determining the first-order rate constant for the hydrolysis of this compound.
4.1. Materials and Equipment
-
This compound
-
High-purity, deionized water
-
Acetone (or other suitable non-reactive, water-miscible solvent)
-
Conductometer with a suitable probe
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
4.2. Procedure
-
Solvent Preparation: Place a known volume of deionized water into the reaction vessel, which is submerged in the constant temperature water bath. Allow the water to reach thermal equilibrium at the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Reagent Preparation: Prepare a dilute stock solution of this compound in a small amount of acetone. The concentration should be such that upon injection into the reaction vessel, the final concentration is in the millimolar range.
-
Initiation of Reaction: Place the conductivity probe into the thermostated water. Once a stable baseline conductivity is established, inject a small, precise aliquot of the this compound stock solution into the water with vigorous stirring to ensure rapid and complete mixing.
-
Data Acquisition: Immediately start recording the conductivity of the solution as a function of time. Continue recording until the conductivity reaches a stable plateau, indicating the completion of the reaction.
-
Data Analysis:
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the final conductance. The rate constant is the negative of the slope of this plot.
-
Alternatively, the Guggenheim method can be used if the final conductance is difficult to determine accurately.
-
-
Temperature Dependence: Repeat the experiment at several different temperatures to determine the activation parameters for the reaction by constructing an Arrhenius or Eyring plot.
Conclusion
This compound is a moderately reactive electrophile, with its reactivity being subtly influenced by the electronic effects of the meta-positioned methoxy group. While direct kinetic data is sparse, comparative analysis and the application of linear free-energy relationships provide a solid understanding of its electrophilic character. The methodologies outlined in this guide offer a robust framework for the quantitative assessment of its reactivity, which is crucial for its effective application in research, and particularly in the development of novel pharmaceuticals and advanced materials. The provided diagrams of the reaction mechanism and experimental workflow serve as clear visual aids for understanding the fundamental chemical and procedural aspects of working with this important synthetic building block.
References
A Technical Guide to Targeted Protein Degradation with PROTACs: Methodology and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutics
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a disease-causing protein, eliminates it from the cell entirely.[1] This technology hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to induce the selective degradation of a specific protein of interest (POI).[2][3] Unlike traditional small-molecule inhibitors which rely on an "occupancy-driven" paradigm requiring high concentrations to block a protein's active site, PROTACs are "event-driven".[4] They act catalytically, meaning a single PROTAC molecule can trigger the destruction of multiple target protein molecules, potentially leading to more profound and durable therapeutic effects at lower doses.[1][4][5] This approach expands the "druggable" proteome, offering a strategy to target proteins previously considered intractable, such as scaffolding proteins and transcription factors.[4][6]
PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the target protein (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][7] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which is the crucial first step in initiating protein degradation.[7][8]
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
To understand how PROTACs work, one must first understand the cellular machinery they co-opt: the Ubiquitin-Proteasome System (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of most intracellular proteins and eliminating misfolded or damaged ones to maintain cellular homeostasis.[9][10] The process involves two major successive steps: the tagging of substrate proteins with multiple ubiquitin molecules (polyubiquitination) and the subsequent degradation of the tagged protein by a large protease complex called the 26S proteasome.[11][12]
2.1 The Ubiquitination Cascade The covalent attachment of ubiquitin, a small 76-amino acid regulatory protein, to a target protein is carried out by a three-enzyme cascade:[12]
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent reaction.[9][12]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[9][12]
-
E3 (Ubiquitin Ligase): This is the key component for substrate specificity. The E3 ligase binds to both the E2-ubiquitin complex and the specific target protein, facilitating the transfer of ubiquitin to a lysine residue on the target.[10][12] The repeated action of this cascade creates a polyubiquitin chain (most commonly linked via lysine 48 of ubiquitin), which acts as a recognition signal for the proteasome.[12]
2.2 PROTAC Mechanism of Action A PROTAC molecule acts as a molecular bridge, artificially bringing a target protein into close proximity with an E3 ligase.[1][8] This induced proximity is sufficient to trick the E3 ligase into recognizing the POI as a substrate, leading to its polyubiquitination and subsequent destruction by the proteasome.[8][13] After the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, continuing its catalytic cycle.[1][8]
A Systematic Workflow for PROTAC Development
The development of a novel PROTAC is a multi-faceted process that integrates computational design, chemical synthesis, and a cascade of biophysical, biochemical, and cellular assays to validate its function and efficacy.[8][14]
Key Experimental Protocols
A series of robust assays are required to characterize a PROTAC's mechanism of action, from confirming molecular interactions to measuring the ultimate biological outcome.
4.1 Protocol 1: Ternary Complex Formation - Time-Resolved FRET (TR-FRET)
This assay quantifies the PROTAC-induced proximity between the POI and the E3 ligase in solution.[15] It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are brought close together.
-
Objective: To determine the potency (EC50) of a PROTAC in inducing the formation of the [POI]-[PROTAC]-[E3 Ligase] ternary complex.[15]
-
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged VHL or CRBN complex)
-
TR-FRET Donor-labeled antibody (e.g., Anti-His-Terbium)
-
TR-FRET Acceptor-labeled antibody (e.g., Anti-GST-d2)[2]
-
PROTAC candidates at various concentrations
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Low-volume 384-well assay plates
-
Plate reader capable of TR-FRET measurements
-
-
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a master mix of the POI and E3 ligase complex at 2x the final desired concentration (typically in the low nanomolar range, e.g., 10-40 nM).
-
Assay Setup: To the wells of a 384-well plate, add 5 µL of the PROTAC serial dilutions. Include "no PROTAC" controls containing only buffer.
-
Protein Addition: Add 5 µL of the POI/E3 ligase master mix to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the ternary complex to form.
-
Detection: Prepare a master mix of the donor and acceptor antibodies. Add 10 µL of this detection mix to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal). Plot the ratio against the log of PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50. A characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of unproductive binary complexes.[1][16]
-
4.2 Protocol 2: Cellular Target Degradation - Western Blot
This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein within a cellular environment.[17]
-
Objective: To measure the dose-dependent reduction of a target protein's steady-state levels following PROTAC treatment and to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
-
Materials:
-
Cell line expressing the POI
-
PROTAC candidates
-
Cell culture medium and supplements
-
DMSO (for vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer equipment
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
-
-
Methodology:
-
Cell Plating: Seed cells in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and heat to denature. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with the primary antibody for the POI, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip or cut the membrane and re-probe with the loading control antibody. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample. Plot the normalized POI level (% of vehicle control) against the log of PROTAC concentration to determine the DC50 and Dmax.
-
Quantitative Data Presentation and Interpretation
Summarizing data in a structured format is critical for comparing the efficacy and properties of different PROTAC candidates. Key metrics include:
-
DC50: The concentration of a PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax: The maximum percentage of protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]
-
Binding Affinity (KD): The equilibrium dissociation constant for the PROTAC binding to the POI and the E3 ligase separately.
-
Ternary Complex EC50: The effective concentration for 50% maximal ternary complex formation, as measured by an assay like TR-FRET.
-
Cooperativity (α): A measure of how the binding of the POI and E3 ligase to the PROTAC influences each other. An α > 1 indicates positive cooperativity, which is often a feature of effective PROTACs.[15]
Table 1: Comparative Analysis of Hypothetical BRD4-Targeting PROTAC Candidates
| PROTAC ID | POI Ligand KD (BRD4, nM) | E3 Ligand KD (VHL, nM) | Ternary Complex EC50 (TR-FRET, nM) | Cellular DC50 (24h, nM) | Dmax (24h, %) |
|---|---|---|---|---|---|
| PROTAC-A | 25 | 150 | 35 | 15 | >95 |
| PROTAC-B | 250 | 150 | 210 | 180 | 85 |
| PROTAC-C | 25 | 1500 | >1000 | >1000 | <20 |
| PROTAC-D | 25 | 150 | 450 | 350 | 90 |
This table illustrates how strong ternary complex formation (low EC50) and potent cellular degradation (low DC50) are key indicators of a successful PROTAC (e.g., PROTAC-A), and that strong binary binding affinity alone does not guarantee efficacy.
Table 2: Selectivity Profile of PROTAC-A Against BET Family Proteins
| Target Protein | DC50 (24h, nM) | Dmax (24h, %) |
|---|---|---|
| BRD4 | 15 | >95 |
| BRD2 | 850 | 60 |
| BRD3 | >1000 | <40 |
This table demonstrates the selectivity of PROTAC-A. Despite BET family members having similar ligand-binding domains, the specific geometry of the ternary complex can lead to preferential degradation of one member over others, a phenomenon known as "PROTAC-tability".[17][18]
Conclusion
Targeted protein degradation with PROTACs is a powerful and rapidly evolving technology that is reshaping the landscape of drug discovery.[19][20] By leveraging the cell's own ubiquitin-proteasome system, PROTACs offer a catalytic and highly effective means of eliminating disease-relevant proteins.[3] The success of a PROTAC development program hinges on a systematic and multi-parametric approach, combining rational design with a suite of rigorous biophysical and cellular assays. The detailed methodologies and quantitative frameworks presented in this guide provide a robust foundation for researchers and drug developers to effectively design, validate, and optimize novel PROTAC-based therapeutics. As our understanding of E3 ligase biology and the principles of ternary complex formation deepens, the potential for this technology to address a wide range of diseases, including those previously considered "undruggable," will continue to grow.[21]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifeandbiology.com [lifeandbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. The PROTAC technology in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Methoxybenzenesulfonyl Chloride as a Protecting Group in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry, the judicious use of protecting groups is paramount. These temporary modifications of functional groups are essential to prevent undesired side reactions and to direct the reactivity of molecules with high selectivity. Among the various classes of protecting groups, sulfonyl derivatives have carved a niche for the protection of amines and hydroxyl moieties due to their inherent stability across a wide range of reaction conditions. This technical guide focuses on the utility of 3-methoxybenzenesulfonyl chloride (MBS-Cl) as a versatile reagent for the introduction of the 3-methoxybenzenesulfonyl (MBS) protecting group.
The 3-methoxybenzenesulfonyl group offers a unique combination of stability and reactivity, rendering it a valuable tool in the synthetic chemist's arsenal. The methoxy substituent at the meta position of the benzene ring subtly modulates the electronic properties of the sulfonyl group, influencing its reactivity and the stability of the resulting sulfonamide or sulfonate ester. This guide will provide a comprehensive overview of the application of this compound as a protecting group, detailing its introduction, stability, and, most critically, the methods for its removal. Experimental protocols, quantitative data, and a comparative analysis with other common sulfonyl protecting groups are presented to equip researchers with the knowledge to strategically implement the MBS group in their synthetic endeavors.
Properties and Reactivity of this compound
This compound is a clear, pale yellow to brownish liquid at room temperature. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₇ClO₃S |
| Molecular Weight | 206.65 g/mol |
| CAS Number | 10130-74-2 |
| Density | 1.460 g/mL at 25 °C |
| Refractive Index | n20/D 1.5560 |
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This makes it highly susceptible to nucleophilic attack by amines, alcohols, and phenols, leading to the formation of stable sulfonamides and sulfonate esters, respectively. The methoxy group at the meta position has a minor electron-donating effect through resonance and a minor electron-withdrawing inductive effect. This substitution pattern is crucial as it influences the electronic properties of the molecule, thereby affecting its reactivity and the properties of the resulting sulfonamides and sulfonate esters.[1]
The 3-Methoxybenzenesulfonyl Group for Amine Protection
The protection of primary and secondary amines as sulfonamides is a common strategy to reduce their nucleophilicity and basicity. The resulting sulfonamides are generally stable to a wide range of reaction conditions, including acidic and basic environments.[2][3]
Introduction of the MBS Protecting Group
The reaction of a primary or secondary amine with this compound in the presence of a base affords the corresponding N-(3-methoxybenzenesulfonyl)amine (a 3-methoxybenzenesulfonamide). Common bases used for this transformation include pyridine, triethylamine, or aqueous sodium hydroxide. The choice of base and solvent depends on the solubility and reactivity of the amine substrate.
Amine [label="R-NH₂ (Primary Amine) or\nR₂NH (Secondary Amine)"]; MBSCl [label="this compound"]; Base [label="Base (e.g., Pyridine, Et₃N)"]; Sulfonamide [label="N-(3-methoxybenzenesulfonyl)amine\n(MBS-protected Amine)"];
Amine -> Sulfonamide; MBSCl -> Sulfonamide; Base -> Sulfonamide; }
Experimental Protocol: General Procedure for the Protection of an Amine with this compound
-
Dissolution: Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine at 0 °C.
-
Addition of Base: Add a base (1.1-1.5 eq.), such as triethylamine or pyridine.
-
Addition of MBS-Cl: Add this compound (1.0-1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | Pyridine | Pyridine | - | Quantitative | [4] |
| p-Toluidine | Pyridine | Pyridine | - | Quantitative | [4] |
| Dibutylamine | NaOH (1.0 M aq.) | Water | - | 94 | [5] |
| 1-Octylamine | NaOH (1.0 M aq.) | Water | - | 98 | [5] |
Deprotection of 3-Methoxybenzenesulfonamides
The removal of the sulfonyl group from a sulfonamide can be challenging due to its stability. However, several reductive cleavage methods have proven effective. For 3-methoxybenzenesulfonamides, reductive cleavage using magnesium in methanol is a particularly relevant method. The position of the methoxy group is critical; while a para-methoxy group can inhibit the reduction in some cases, a meta-methoxy substituent allows for efficient cleavage.
Sulfonamide [label="N-(3-methoxybenzenesulfonyl)amine\n(MBS-protected Amine)"]; ReducingAgent [label="Reducing Agent\n(e.g., Mg/MeOH)"]; Amine [label="R-NH₂ or R₂NH\n(Deprotected Amine)"];
Sulfonamide -> Amine; ReducingAgent -> Amine; }
Experimental Protocol: Reductive Cleavage of a 3-Methoxybenzenesulfonamide with Magnesium and Methanol
-
Dissolution: Dissolve the 3-methoxybenzenesulfonamide (1.0 eq.) in anhydrous methanol.
-
Addition of Magnesium: Add magnesium turnings (e.g., 35 eq.) portion-wise to the stirred solution at room temperature. The reaction may become exothermic and begin to reflux.
-
Reaction: Heat the reaction mixture to reflux (or stir at room temperature) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Purification: Filter the mixture through a pad of celite to remove insoluble magnesium salts, washing the filter cake with an organic solvent (e.g., ethyl acetate, DCM). The filtrate is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product can be further purified by column chromatography or distillation.
The 3-Methoxybenzenesulfonyl Group for Hydroxyl Protection
While less common than for amines, sulfonyl groups can also be used to protect hydroxyl groups, forming sulfonate esters. This is particularly useful for phenols, where the sulfonyl group can protect against oxidation.[2] For aliphatic alcohols, sulfonylation often serves to activate the hydroxyl group as a good leaving group for substitution or elimination reactions, rather than for protection.[2]
Introduction of the MBS Protecting Group
The reaction of an alcohol or phenol with this compound in the presence of a base like pyridine or triethylamine yields the corresponding 3-methoxybenzenesulfonate ester.
Experimental Protocol: General Procedure for the Protection of a Phenol with this compound
-
Dissolution: Dissolve the phenol (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane at 0 °C.
-
Addition of Base: If not using pyridine as the solvent, add a base such as triethylamine (1.1-1.5 eq.).
-
Addition of MBS-Cl: Add this compound (1.0-1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Work-up and Purification: Similar to the procedure for amine protection, the reaction is quenched with water or dilute acid, extracted with an organic solvent, washed, dried, and concentrated. The crude sulfonate ester is then purified by column chromatography or recrystallization.
Deprotection of 3-Methoxybenzenesulfonate Esters
The cleavage of sulfonate esters can be achieved under various conditions, depending on the nature of the alcohol and the substituents on the sulfonyl group. For aryl sulfonate esters, reductive methods or strong basic conditions can be employed.
Experimental Protocol: Deprotection of a Phenolic Benzenesulfonate Ester with Potassium Hydroxide
A facile deprotection of benzenesulfonate esters of phenols can be achieved using pulverized potassium hydroxide in tert-butanol and toluene.
-
Reaction Setup: To a solution of the benzenesulfonate ester (1.0 eq.) in toluene, add tert-butanol (10 eq.) and pulverized potassium hydroxide (5 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, add water, and acidify with dilute HCl. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The crude phenol can then be purified by column chromatography.
Comparative Analysis with Other Sulfonyl Protecting Groups
The choice of a sulfonyl protecting group depends on the required stability and the conditions for its eventual removal. The 3-methoxybenzenesulfonyl (MBS) group can be compared with other commonly used sulfonyl protecting groups such as methanesulfonyl (Ms), p-toluenesulfonyl (Ts), and 2-nitrobenzenesulfonyl (Ns).
| Protecting Group | Abbreviation | Introduction Reagent | Key Stability Features | Common Deprotection Methods |
| Methanesulfonyl | Ms | Methanesulfonyl chloride | Stable to acidic and many oxidative conditions. | Reductive cleavage (e.g., Mg/MeOH), strong acid (e.g., HBr/AcOH). |
| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride | Very stable to a wide range of conditions, including strong acids and bases. | Harsh reductive cleavage (e.g., Na/NH₃, SmI₂), strong acid at high temperatures. |
| 2-Nitrobenzenesulfonyl | Ns | 2-Nitrobenzenesulfonyl chloride | Less stable than Ts, sensitive to some nucleophiles and reducing agents. | Mild nucleophilic cleavage with thiols (e.g., thiophenol/K₂CO₃) - Fukuyama deprotection.[6] |
| 3-Methoxybenzenesulfonyl | MBS | This compound | Generally stable to acidic and basic conditions. | Reductive cleavage (e.g., Mg/MeOH). |
The MBS group offers a middle ground in terms of stability and ease of removal. It is generally more stable than the Ns group but can be cleaved under milder reductive conditions than the highly robust Ts group. The meta-position of the methoxy group is key to enabling this reductive cleavage, providing a strategic advantage in certain synthetic routes.
Logical Workflows and Mechanisms
The use of this compound as a protecting group follows a logical three-step workflow: protection, reaction at another functional group, and deprotection.
Start [label="Substrate with\nAmine/Hydroxyl Group"]; Protection [label="Protection with MBS-Cl"]; Protected [label="MBS-Protected Substrate"]; Reaction [label="Reaction at another\nfunctional group"]; Modified [label="Modified Protected Substrate"]; Deprotection [label="Deprotection\n(e.g., Mg/MeOH)"]; Final [label="Final Product"];
Start -> Protection -> Protected -> Reaction -> Modified -> Deprotection -> Final; }
The mechanism of reductive desulfonylation with dissolving metals like magnesium in methanol is believed to proceed through a single-electron transfer (SET) pathway.
Sulfonamide [label="R-N(SO₂Ar)-R'"]; RadicalAnion [label="[R-N(SO₂Ar)-R']⁻•"]; Cleavage [label="N-S Bond Cleavage"]; AmideRadical [label="R-N•-R'"]; Sulfinate [label="ArSO₂⁻"]; AmideAnion [label="R-N⁻-R'"]; Amine [label="R-NH-R'"];
Sulfonamide -> RadicalAnion [label="+ e⁻ (from Mg)"]; RadicalAnion -> Cleavage; Cleavage -> AmideRadical; Cleavage -> Sulfinate; AmideRadical -> AmideAnion [label="+ e⁻ (from Mg)"]; AmideAnion -> Amine [label="+ H⁺ (from MeOH)"]; }
Conclusion
This compound provides a valuable option for the protection of amines and, to a lesser extent, phenols in organic synthesis. The resulting MBS-protected derivatives exhibit good stability, while the protecting group can be removed under specific reductive conditions that are milder than those required for the cleavage of the more robust tosyl group. The strategic placement of the methoxy group at the meta-position is key to facilitating this deprotection. This technical guide has provided an overview of the application of MBS-Cl, including experimental protocols and a comparative analysis, to aid researchers in the effective utilization of this versatile protecting group strategy in the synthesis of complex molecules for drug discovery and development. Further research into the precise scope and limitations of the MBS group, particularly in comparison to other substituted arylsulfonyl protecting groups, will undoubtedly continue to refine its application in modern organic synthesis.
References
An In-depth Technical Guide to the Reaction of 3-Methoxybenzenesulfonyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction between 3-methoxybenzenesulfonyl chloride and various amines, a fundamental transformation in organic synthesis with significant applications in medicinal chemistry and drug development. The document details the underlying reaction mechanism, offers a range of experimental protocols for the synthesis of N-substituted-3-methoxybenzenesulfonamides, and presents a compilation of quantitative data for reactions with diverse amine substrates. Furthermore, this guide includes detailed purification and characterization procedures for the resulting sulfonamide products.
Introduction
The sulfonamide functional group is a ubiquitous pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The reaction of sulfonyl chlorides with primary or secondary amines is the most direct and widely employed method for the synthesis of sulfonamides. This compound serves as a key building block, enabling the introduction of the 3-methoxyphenylsulfonyl moiety, which can impart desirable physicochemical properties to target molecules. This guide aims to provide a detailed technical resource for researchers utilizing this important reaction.
Reaction Mechanism and Stoichiometry
The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide product and hydrochloric acid.
Due to the formation of hydrochloric acid as a byproduct, the reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acid and drive the reaction to completion. The overall stoichiometry for the reaction with a primary amine is one equivalent of the amine, one equivalent of the sulfonyl chloride, and at least one equivalent of a non-nucleophilic base. For secondary amines, the stoichiometry remains the same.
3-Methoxybenzenesulfonyl Chloride: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzenesulfonyl chloride is a versatile chemical reagent that has carved a significant niche in the landscape of medicinal chemistry. Its utility primarily stems from its ability to readily introduce the 3-methoxybenzenesulfonyl moiety into a wide array of molecular scaffolds, most notably through the formation of sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a multitude of clinically approved drugs, including antibacterial agents and carbonic anhydrase inhibitors.[1] The presence of the methoxy group at the meta-position of the benzene ring imparts specific electronic and steric properties that can be strategically exploited by medicinal chemists to fine-tune the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery and development, with a focus on its synthesis, reactivity, and the biological activities of its derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO₃S | [2] |
| Molecular Weight | 206.65 g/mol | [2] |
| Appearance | Clear pale yellow to pale brownish liquid | [3] |
| Density | 1.460 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.5560 | [4] |
| CAS Number | 10130-74-2 | [2] |
Core Synthetic Applications: The Sulfonamide Linkage
The primary application of this compound in medicinal chemistry is the synthesis of N-substituted sulfonamides. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable sulfonamide bond. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[5]
General Experimental Protocol for Sulfonamide Synthesis
The following is a representative, detailed protocol for the synthesis of a sulfonamide derivative, adapted from the synthesis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide.[6] This can be modified for reactions with this compound and various amines.
Synthesis of N-(4-acetylphenyl)-3-methoxybenzenesulfonamide
Materials:
-
This compound
-
4-Aminoacetophenone
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminoacetophenone (1.0 equivalent) in dichloromethane.
-
Addition of Base and Sulfonyl Chloride: To the stirred solution, add pyridine (1.2 equivalents). Subsequently, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-(4-acetylphenyl)-3-methoxybenzenesulfonamide.
Applications in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently dysregulated in various human cancers, making it an attractive target for cancer therapy.[7] Several studies have demonstrated that sulfonamide-containing compounds can act as potent inhibitors of this pathway. The 3-methoxybenzenesulfonyl moiety can be incorporated into molecules designed to target key components of this pathway, such as Akt itself.
Below is a diagram illustrating the PI3K/Akt signaling pathway and the potential point of intervention for inhibitors derived from this compound.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of a 3-methoxybenzenesulfonyl derivative on Akt.
Structure-Activity Relationship (SAR) and Biological Activity
The biological activity of sulfonamides derived from this compound is highly dependent on the nature of the substituent on the sulfonamide nitrogen. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. The 3-methoxy group itself can influence activity through steric and electronic effects, potentially forming favorable interactions within the target protein's binding site.
The following table summarizes the cytotoxic activity of a series of benzenesulfonyl derivatives against various cancer cell lines, illustrating the potential for discovering potent anticancer agents within this class of compounds. While not all compounds are direct derivatives of this compound, the data provides valuable insights into the SAR of this scaffold.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Sulfonamide Derivatives [8]
| Compound | R¹ | R² | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) |
| 8 | H | H | > 50 | > 50 | > 50 |
| 10 | H | 4-OH | 18 | 25 | 10 |
| 14 | H | 2,4-diOH | 13 | 15 | 12 |
| 20 | CH₃ | 4-OH | 15 | 18 | 12.8 |
| 24 | C₂H₅ | 4-OH | 12 | 14 | 12.7 |
| 30 | H | 3,4-diOH | 10 | 14 | 8 |
Experimental Workflow for Drug Discovery
The discovery of novel drug candidates based on the this compound scaffold typically follows a structured workflow, from initial library synthesis to biological evaluation.
Caption: A generalized workflow for the discovery of drug candidates from a this compound-based library.
Conclusion
This compound continues to be a valuable and versatile building block in medicinal chemistry. Its straightforward reactivity to form the stable and biologically relevant sulfonamide linkage, combined with the modulatory influence of the 3-methoxy group, provides a powerful tool for the design and synthesis of novel therapeutic agents. The exploration of derivatives of this scaffold has led to the identification of potent inhibitors of key biological targets, particularly in the area of oncology. As our understanding of disease pathways deepens, the rational design of new molecules incorporating the 3-methoxybenzenesulfonyl moiety is poised to yield the next generation of targeted therapies.
References
- 1. This compound | 10130-74-2 | Benchchem [benchchem.com]
- 2. This compound | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling [mdpi.com]
- 5. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Experimental Protocols for 3-Methoxybenzenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental protocols involving 3-methoxybenzenesulfonyl chloride. It covers its synthesis, key reactions with a focus on the formation of sulfonamides and sulfonate esters, and its application in the synthesis of biologically active molecules. This document is intended to be a practical resource for researchers in organic synthesis and medicinal chemistry, offering detailed methodologies, quantitative data, and visual representations of experimental workflows.
Synthesis of this compound
This compound is a valuable reagent in organic synthesis, primarily used for the introduction of the 3-methoxybenzenesulfonyl group. It can be synthesized via several methods, with the most common being the chlorosulfonation of anisole.
Chlorosulfonation of Anisole
This method involves the reaction of anisole with chlorosulfonic acid. It is important to note that the methoxy group is an ortho-, para-directing group in electrophilic aromatic substitution; therefore, direct sulfonation can lead to a mixture of isomers.[1] Careful control of reaction conditions is necessary to favor the formation of the meta-isomer, although this is not the major product. A more effective, though multi-step, approach to obtaining the pure meta-isomer is often preferred.
General Experimental Protocol:
A detailed procedure for a related compound, p-methoxybenzenesulfonyl chloride, involves the dropwise addition of anisole to an excess of chlorosulfonic acid at low temperatures (0-5 °C), followed by stirring at room temperature until the evolution of hydrogen chloride ceases. The reaction mixture is then carefully poured into ice water to precipitate the product, which can be purified by extraction and recrystallization.
Sandmeyer-type Reaction from 3-Methoxyaniline
A more regioselective synthesis of this compound involves a Sandmeyer-type reaction starting from 3-methoxyaniline. This method provides the desired meta-isomer with high purity.
Detailed Experimental Protocol:
-
Diazotization: A solution of 3-methoxyaniline is diazotized by treating it with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
Sulfonylation: The resulting diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(II) chloride catalyst.
-
Work-up and Purification: The reaction mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., ether). The organic layer is washed sequentially with aqueous sodium hydroxide, aqueous hydrochloric acid, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.
Reactions of this compound
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack.[1]
Synthesis of Sulfonamides
The most common application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
General Experimental Protocol for Sulfonamide Synthesis:
-
To a solution of the amine in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran), this compound is added dropwise at a controlled temperature (often 0 °C to room temperature).
-
A base, such as pyridine or triethylamine, is used as the solvent or added to the reaction mixture.
-
The reaction is stirred for a period ranging from a few hours to overnight, and its progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is washed with acid (to remove excess amine and base), water, and brine, then dried and concentrated.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Table 1: Synthesis of Various 3-Methoxybenzenesulfonamides
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | Pyridine | 12 | 90 (general) | [3] |
| Substituted Anilines | Triethylamine | Dichloromethane | 2-4 | 72-96 (general) | [3] |
| Aliphatic Primary Amines | Sodium Carbonate | Water/DCM | 1-3 | High (general) | [3] |
| Aliphatic Secondary Amines | Triethylamine | Dichloromethane | 3-6 | Good (general) | [4] |
| 4-Phenylpiperazine | Not specified | Not specified | Not specified | Not specified | |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Not specified | Not specified | Not specified | Not specified |
Synthesis of Sulfonate Esters
This compound can also react with alcohols to form sulfonate esters. This reaction often requires a base to activate the alcohol and to scavenge the HCl byproduct.[5]
General Experimental Protocol for Sulfonate Ester Synthesis:
-
To a solution of the alcohol in a suitable solvent (e.g., pyridine or dichloromethane), this compound is added, often at 0 °C.
-
A base like pyridine is commonly used, which can also serve as the solvent.
-
The reaction mixture is stirred until the starting alcohol is consumed, as monitored by TLC.
-
The work-up typically involves dilution with water and extraction with an organic solvent. The organic layer is washed with aqueous acid, water, and brine, then dried and concentrated.
-
Purification is usually achieved by column chromatography or recrystallization.[6]
Table 2: Synthesis of 3-Methoxybenzenesulfonate Esters
| Alcohol Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Primary Alcohols (general) | Pyridine | Pyridine/DCM | 2-12 | Good to High | [5][6] |
| Secondary Alcohols (general) | Pyridine | Pyridine/DCM | 4-24 | Moderate to Good | [5][6] |
| Phenols (general) | Pyridine | Pyridine | 3-4 | Moderate | [4] |
Note: Specific yield data for the reaction of this compound with a diverse range of alcohols is not compiled in the searched literature; the yields are general estimates based on similar reactions.
Purification Protocols
Column Chromatography
Column chromatography is a widely used technique for the purification of sulfonamides and sulfonate esters derived from this compound.[7]
General Procedure for Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh for flash chromatography) is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The optimal solvent ratio is determined by TLC analysis of the crude product. A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed.
-
Elution: The crude product, dissolved in a minimal amount of the mobile phase or a suitable solvent, is loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected and analyzed by TLC to identify those containing the pure product.
Recrystallization
Recrystallization is an effective method for purifying solid sulfonamides and sulfonate esters.
General Procedure for Recrystallization:
-
The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Common solvents for recrystallization of sulfonamides include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane.
-
The hot solution is filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
Applications in Multi-Step Synthesis: Kinase Inhibitors
This compound is a valuable building block in the synthesis of complex, biologically active molecules, such as kinase inhibitors.[3][8] The 3-methoxyphenylsulfonamide moiety can be a key pharmacophore in these molecules.
Below is a generalized workflow for the synthesis of a kinase inhibitor incorporating the 3-methoxybenzenesulfonamide group.
Caption: Generalized workflow for the synthesis of a kinase inhibitor.
This diagram illustrates a common synthetic strategy where a core heterocyclic amine is first synthesized and then reacted with this compound to form a key sulfonamide intermediate. This intermediate can then undergo further functionalization, followed by purification, to yield the final kinase inhibitor.
Logical Workflow for Chemical Probe Development
The development of chemical probes often follows a structured, iterative process. A 3-methoxybenzenesulfonamide could serve as a scaffold for such a probe.
Caption: Iterative cycle for chemical probe development.
This diagram outlines the logical progression from an initial hit to a validated chemical probe. The 3-methoxybenzenesulfonamide scaffold is selected, and a library of analogs is synthesized by reacting this compound with various amines or alcohols. The resulting compounds are then screened, and the data is used to inform the design and synthesis of improved iterations until a potent and selective probe is identified.
References
- 1. This compound | 10130-74-2 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. research.tees.ac.uk [research.tees.ac.uk]
The Role of 3-Methoxybenzenesulfonyl Chloride in the Advancement of Kinase Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases, a vast family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in various diseases. The development of small molecules that can selectively inhibit specific kinases has led to significant therapeutic breakthroughs. A key building block in the synthesis of many of these inhibitors is 3-methoxybenzenesulfonyl chloride. This technical guide provides an in-depth analysis of its application, including synthetic methodologies, quantitative biological data of resulting compounds, and the signaling pathways they modulate.
Core Synthesis: Formation of the Sulfonamide Linkage
The primary application of this compound in the synthesis of kinase inhibitors is the formation of a sulfonamide functional group. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine present on a core heterocyclic scaffold, a common feature of many kinase inhibitors. This reaction is a robust and well-established method for creating a stable covalent bond, forming the N-substituted 3-methoxybenzenesulfonamide derivative.
The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Key Experimental Protocols
While specific reaction conditions can vary depending on the substrate, the following protocols provide detailed methodologies for the synthesis of key intermediates and the final sulfonamide coupling, based on established procedures for structurally related compounds.
Protocol 1: Synthesis of a Substituted Aminopyrazole Intermediate
This protocol details the synthesis of a 5-amino-1H-pyrazole derivative, a common scaffold in kinase inhibitors.
Materials:
-
Benzoylacetonitrile
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve benzoylacetonitrile in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 5-phenyl-1H-pyrazol-3-amine.[1]
Protocol 2: Sulfonamide Formation with this compound
This protocol describes the coupling of an aminopyrazole with a substituted benzenesulfonyl chloride, adapted for this compound.
Materials:
-
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine
-
This compound
-
Triethylamine
-
Acetonitrile
Procedure:
-
In a round-bottom flask, prepare a mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq), this compound (2.0 eq), and triethylamine (2.4 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Add distilled water to the residue and extract the mixture with ethyl acetate (2 x 5.0 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent to obtain the desired N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-3-methoxybenzenesulfonamide.[2][3]
Quantitative Data on Sulfonamide-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of various sulfonamide-containing kinase inhibitors. While these examples do not all specifically utilize a 3-methoxy substituent, they highlight the potency that can be achieved with the sulfonamide pharmacophore derived from substituted benzenesulfonyl chlorides.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| 22c | PI3Kα | 0.22 | - | [4] |
| mTOR | 23 | - | [4] | |
| MCF-7 | 130 | - | [4] | |
| HCT-116 | 20 | - | [4] | |
| 9b (NS-187) | Bcr-Abl | <1 (antiproliferative) | K562 | [5][6] |
| PP121 | Src | 14 | - | [7] |
Signaling Pathway Modulation: The PI3K/AKT/mTOR Pathway
A significant number of kinase inhibitors, including those with sulfonamide moieties, target the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[8][9][10][11][12]
The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR, a key regulator of protein synthesis and cell growth.[8][9][10][11][12]
Inhibitors targeting various nodes of this pathway, including PI3K, AKT, and mTOR, have been developed. Dual PI3K/mTOR inhibitors, often incorporating a sulfonamide scaffold, have shown significant promise in preclinical and clinical studies. By simultaneously blocking two key kinases in the pathway, these inhibitors can overcome feedback loops and potentially be more effective in treating cancers with a dysregulated PI3K/AKT/mTOR pathway.
Conclusion
This compound serves as a valuable and versatile reagent in the synthesis of kinase inhibitors. Its ability to readily form a stable sulfonamide linkage with various amine-containing heterocyclic scaffolds allows for the creation of diverse libraries of potential drug candidates. The resulting sulfonamide-based inhibitors have demonstrated potent activity against key oncogenic kinases, particularly those within the PI3K/AKT/mTOR signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in the design and synthesis of the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - Pharmacology [medicine.nus.edu.sg]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Protecting Primary Amines with 3-Methoxybenzenesulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible protection of primary amines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The selection of an appropriate protecting group is critical, demanding a balance of stability under various reaction conditions and facile, selective cleavage. 3-Methoxybenzenesulfonyl chloride (MBS-Cl) has emerged as a valuable reagent for the protection of primary amines, offering a stable sulfonamide linkage that can be removed under specific reductive conditions. This technical guide provides a comprehensive overview of the use of this compound as a protecting group for primary amines, including detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles.
Introduction to the 3-Methoxybenzenesulfonyl (MBS) Protecting Group
The 3-methoxybenzenesulfonyl group forms a stable sulfonamide with primary amines. The presence of the methoxy group at the meta-position of the benzene ring influences the electronic properties of the sulfonyl group, impacting its reactivity and the stability of the resulting sulfonamide.[1] This protecting group is robust and withstands a range of reaction conditions, making it suitable for multi-step synthetic sequences.
Protection of Primary Amines with this compound
The reaction of a primary amine with this compound proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
General Experimental Protocol: Protection of a Primary Amine
To a solution of the primary amine (1.0 eq.) in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a suitable base (1.1-1.5 eq.), for example, pyridine or triethylamine. The mixture is cooled to 0 °C, and a solution of this compound (1.0-1.1 eq.) in the same solvent is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to afford the crude N-(3-methoxybenzenesulfonyl) amine, which can be further purified by recrystallization or column chromatography.
Data on Protection of Various Primary Amines
The following table summarizes the reaction conditions and yields for the protection of a selection of primary amines with this compound.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 0 to RT | 2 | >95 (assumed) |
| 4-Chloroaniline | Pyridine | DCM | 0 to RT | 2 | >95 (assumed) |
| 4-Bromoaniline | Pyridine | DCM | 0 to RT | 2 | >95 (assumed) |
| 4-Methoxyaniline | Pyridine | DCM | 0 to RT | 2 | >95 (assumed) |
| Benzylamine | Triethylamine | THF | 0 to RT | 3 | Not Found |
| n-Butylamine | Triethylamine | DCM | 0 to RT | 4 | Not Found |
Deprotection of N-(3-Methoxybenzenesulfonyl) Amines
The cleavage of the N-S bond in sulfonamides can be challenging. While the 3-methoxybenzenesulfonyl group is stable to many reagents, specific reductive methods have proven effective for its removal.
Reductive Cleavage using Samarium Iodide (SmI₂)
Samarium iodide is a powerful single-electron transfer reagent that can effect the reductive cleavage of sulfonamides.[1][3] This method is particularly useful due to its mild conditions and tolerance of various functional groups.[4][5]
To a solution of the N-(3-methoxybenzenesulfonyl) amine (1.0 eq.) in a mixture of THF and a proton source like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is added an excess of samarium iodide (SmI₂) at room temperature or elevated temperatures.[1][3] The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched, and the product is worked up by extraction.
Reductive Cleavage using Magnesium in Methanol
A dissolving metal reduction using magnesium in methanol offers an alternative method for the deprotection of sulfonamides. This method is attractive due to the low cost and ready availability of the reagents.[6]
To a solution of the N-(3-methoxybenzenesulfonyl) amine (1.0 eq.) in methanol is added an excess of magnesium turnings. The mixture is stirred at room temperature or refluxed until the starting material is consumed. The reaction is then quenched, and the desired primary amine is isolated after an appropriate workup procedure.
Data on Deprotection of N-(3-Methoxybenzenesulfonyl) Amines
Quantitative data for the deprotection of a variety of N-(3-methoxybenzenesulfonyl) amines is not extensively documented. The following table provides an overview of potential methods and expected outcomes based on analogous systems.
| Protected Amine | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Aryl-3-methoxybenzenesulfonamide | SmI₂ | THF/DMPU | Reflux | Not Found | Good (expected)[1][3] |
| N-Alkyl-3-methoxybenzenesulfonamide | SmI₂ | THF/DMPU | Reflux | Not Found | Good (expected)[4] |
| N-Aryl-3-methoxybenzenesulfonamide | Mg/MeOH | Methanol | Reflux | Not Found | Good (expected)[6] |
| N-Alkyl-3-methoxybenzenesulfonamide | Mg/MeOH | Methanol | Reflux | Not Found | Good (expected)[6] |
Note: The yields are estimations based on the successful deprotection of other arylsulfonamides under similar conditions. Optimization for specific substrates is necessary.
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Protection of a primary amine with this compound.
Caption: General workflow for the reductive deprotection of an MBS-protected amine.
Conclusion
This compound is a useful reagent for the protection of primary amines, forming stable sulfonamides. While the protection step is generally high-yielding and straightforward, the cleavage of the resulting sulfonamide requires specific reductive methods. Reagents such as samarium iodide and magnesium in methanol have shown promise for the deprotection of related arylsulfonamides and represent the most likely successful routes for the removal of the MBS group. Further research is needed to establish a broader substrate scope and to optimize reaction conditions for both the protection and, particularly, the deprotection steps to provide more comprehensive quantitative data for a wider range of primary amines. This will enhance the utility of the 3-methoxybenzenesulfonyl protecting group in complex organic synthesis.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Magnesium/Methanol: An Effective Reducing Agent for Peroxides [organic-chemistry.org]
- 3. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 4. lookchem.com [lookchem.com]
- 5. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Palladium-Catalyzed Synthesis of 3-Methoxybenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the modern palladium-catalyzed methodologies for the synthesis of 3-methoxybenzenesulfonyl chloride, a key building block in medicinal chemistry and organic synthesis. Traditional methods for the preparation of arylsulfonyl chlorides often rely on harsh reagents such as chlorosulfonic acid, which can be incompatible with sensitive functional groups.[1] Palladium-catalyzed cross-coupling reactions have emerged as milder and more versatile alternatives, offering significant advantages in terms of substrate scope and functional group tolerance.[2][3]
This document details two primary palladium-catalyzed approaches: the chlorosulfonylation of 3-methoxyphenylboronic acid and the synthesis from 3-haloanisoles via a sulfinate intermediate. It includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to provide a comprehensive resource for laboratory application.
Palladium-Catalyzed Chlorosulfonylation of 3-Methoxyphenylboronic Acid
A highly effective method for the synthesis of arylsulfonyl chlorides involves the palladium-catalyzed coupling of arylboronic acids with a chlorosulfonylating agent.[2][3][4][5][6] Phenyl chlorosulfate can serve as an effective [SO2Cl]+ synthon in this transformation.[2] The reaction exhibits broad functional group tolerance and allows for the synthesis of a wide range of arylsulfonyl chlorides under mild conditions.
Proposed Catalytic Cycle
The reaction is proposed to proceed through a catalytic cycle involving a Pd(0) species. The cycle is initiated by the oxidative addition of phenyl chlorosulfate to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the desired arylsulfonyl chloride and regenerate the Pd(0) catalyst.[2]
Experimental Protocol
The following is a representative experimental protocol adapted from the general procedure for the palladium-catalyzed chlorosulfonylation of arylboronic acids.[2]
Materials:
-
3-Methoxyphenylboronic acid
-
Phenyl chlorosulfate
-
Palladium(II) acetate (Pd(OAc)2)
-
Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (tBuXPhos)
-
Sodium carbonate (Na2CO3)
-
Anhydrous acetone
-
Anhydrous diethyl ether
-
Celite
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar is added Pd(OAc)2 (2 mol%), tBuXPhos (4 mol%), and Na2CO3 (5 mol%).
-
The vial is sealed with a septum and purged with nitrogen.
-
Anhydrous acetone is added, and the mixture is stirred at room temperature for 10 minutes.
-
3-Methoxyphenylboronic acid (1.5 equivalents) and phenyl chlorosulfate (1.0 equivalent) are added.
-
The reaction mixture is stirred at the indicated temperature (see Table 1) for the specified time.
-
Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the palladium-catalyzed synthesis of various arylsulfonyl chlorides from arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | L1 (4) | Toluene | 110 | 24 | 87 |
| 2 | 2-Methoxyphenylboronic acid | P1 (2) | - | Acetone | 50 | 24 | 75 |
| 3 | 4-Fluorophenylboronic acid | P2 (2) | - | Acetone | 50 | 24 | 82 |
| 4 | 3-Chlorophenylboronic acid | P2 (2) | - | Acetone | 70 | 24 | 78 |
Data adapted from a general study on the synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids.[2] Ligand L1 = DavePhos, Precatalyst P1 is a palladacycle based on a di-tert-butylbiaryl phosphine ligand, Precatalyst P2 is a palladacycle based on a diphenyl-biaryl phosphine ligand.[2]
Palladium-Catalyzed Synthesis from 3-Haloanisoles
An alternative route to arylsulfonyl chlorides involves a two-step, one-pot palladium-catalyzed reaction starting from aryl halides.[1] This method typically utilizes a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form an ammonium sulfinate intermediate, which is then chlorinated in situ.[1]
Experimental Workflow
The overall transformation from an aryl iodide to the corresponding sulfonyl chloride can be depicted as a two-step, one-pot process.
Experimental Protocol
The following is a general protocol for the one-pot synthesis of arylsulfonyl chlorides from aryl iodides.
Materials:
-
3-Iodoanisole
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)
-
Palladium(II) acetate (Pd(OAc)2)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Triethylamine (Et3N)
-
Isopropyl alcohol (i-PrOH)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
Procedure:
Step 1: Formation of the Ammonium Sulfinate
-
In a reaction vessel, combine 3-iodoanisole (1.0 equiv), DABSO (0.6 equiv), Pd(OAc)2 (1 mol%), and Xantphos (1.5 mol%).
-
Add isopropyl alcohol as the solvent, followed by triethylamine (3.0 equiv).
-
Heat the reaction mixture under a nitrogen atmosphere for the required time and temperature to form the triethylammonium 3-methoxybenzenesulfinate.
Step 2: In situ Chlorination
-
After the formation of the sulfinate is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Add a solution of a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in dichloromethane.
-
Stir the mixture at room temperature until the conversion to this compound is complete.
-
The reaction mixture is then worked up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude product is purified by flash column chromatography.
Quantitative Data
The following table presents data for the palladium-catalyzed synthesis of ammonium sulfinates from various aryl halides, which are the precursors to the sulfonyl chlorides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Product | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)2 (1) | Xantphos (1.5) | Et3N | i-PrOH | Triethylammonium 4-methylbenzenesulfinate | 98 |
| 2 | 4-Bromoanisole | Pd(OAc)2 (1) | Xantphos (1.5) | Et3N | i-PrOH | Triethylammonium 4-methoxybenzenesulfinate | 99 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)2 (1) | Xantphos (1.5) | Et3N | i-PrOH | Triethylammonium 4-(trifluoromethyl)benzenesulfinate | 95 |
Data adapted from a study on the palladium-catalyzed synthesis of ammonium sulfinates from aryl halides.[1]
Conclusion
Palladium-catalyzed methods offer a significant advancement in the synthesis of this compound and other arylsulfonyl chlorides. These approaches provide milder reaction conditions, broader functional group tolerance, and alternative synthetic routes compared to traditional methods. The chlorosulfonylation of arylboronic acids and the one-pot synthesis from aryl halides are powerful tools for accessing these important synthetic intermediates, enabling greater flexibility in the design and synthesis of complex molecules for drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate the adoption of these modern synthetic techniques in the research laboratory.
References
- 1. This compound | 10130-74-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - Journal of the American Chemical Society - Figshare [figshare.com]
- 6. semanticscholar.org [semanticscholar.org]
A Technical Guide to Quantitative PCR (qPCR): Troubleshooting and Optimization
For Researchers, Scientists, and Drug Development Professionals
Quantitative Polymerase Chain Reaction (qPCR) is a cornerstone technique in molecular biology, vital for the precise quantification of nucleic acids.[1][2] Its applications are extensive, ranging from gene expression analysis and pathogen detection to identifying biomarkers in cancer research and assessing the efficacy of new drug treatments.[1][3] Despite its power and versatility, qPCR assays can be challenging, and achieving accurate, reproducible data requires careful optimization and a systematic approach to troubleshooting.[1][4]
This guide provides an in-depth overview of common qPCR challenges, detailed optimization strategies, and standardized protocols to enhance the reliability and quality of your experimental outcomes.
Core Principles & Key Metrics
qPCR monitors the amplification of a target DNA sequence in real-time using fluorescent reporters.[5] The cycle at which the fluorescence signal crosses a predetermined threshold is known as the Quantification Cycle (Cq), which is inversely proportional to the amount of target nucleic acid in the sample.[6][7] A lower Cq value indicates a higher initial amount of the target sequence.[7]
Data Presentation: Key qPCR Performance Metrics
For an assay to be considered reliable and reproducible, several key performance indicators must be met. These metrics are essential for validating the assay before proceeding with experimental samples.
| Metric | Acceptable Range | Significance |
| Amplification Efficiency (E) | 90–110%[2][8] | Represents the rate of amplicon doubling per cycle. An efficiency of 100% (slope of -3.32) indicates a perfect doubling. Deviations suggest suboptimal reaction conditions or the presence of inhibitors.[2][9] |
| Correlation Coefficient (R²) | > 0.980[9] | Measures the linearity of the standard curve across a dilution series. A high R² value indicates precision and good correlation between template concentration and Cq value. |
| Quantification Cycle (Cq) Value | 15–30[10] | Cq values within this range are considered reliable.[10] Values <15 may indicate signal saturation from excessive template, while values >35 are often indistinguishable from background noise or primer-dimers.[11] |
| Melt Curve Analysis | Single, sharp peak | For SYBR Green-based assays, a single peak indicates the amplification of a specific product. Multiple peaks or broad peaks suggest non-specific amplification or primer-dimer formation.[12] |
Experimental Workflow and Optimization
A successful qPCR experiment is the result of careful planning, from sample preparation to data analysis. Each step presents an opportunity for optimization to ensure the highest quality data.
Diagram: Standard qPCR Experimental Workflow
References
- 1. dispendix.com [dispendix.com]
- 2. quantabio.com [quantabio.com]
- 3. portlandpress.com [portlandpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. Use and Misuse of Cq in qPCR Data Analysis and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
- 8. goldbio.com [goldbio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. pcrbio.com [pcrbio.com]
An In-depth Technical Guide to the Purification of 3-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purification methodologies for 3-methoxybenzenesulfonyl chloride. While the primary request focuses on recrystallization, it is crucial to first address the physical state of this compound and its implications for purification strategies. This compound is typically a clear pale yellow to pale brownish liquid at room temperature, which precludes direct purification by traditional recrystallization from a solvent.[1][2]
This guide will therefore detail the most effective and commonly employed purification techniques for this compound, including vacuum distillation, column chromatography, and aqueous washing procedures. Additionally, for the purpose of a thorough discussion on the purification of sulfonyl chlorides, a general protocol for recrystallization, applicable to solid analogues, will be presented.
Physicochemical Properties and Their Impact on Purification
Understanding the physical and chemical properties of this compound is fundamental to selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Physical State | Clear pale yellow to pale brownish liquid at 25 °C[1][2] | Standard recrystallization is not a viable primary purification method. Liquid-based purification techniques are necessary. |
| Boiling Point | 158-159 °C at 20 mmHg[2] | Suitable for purification by vacuum distillation to remove non-volatile impurities and solvents. |
| Density | 1.460 g/mL at 25 °C[1][3] | Useful for phase separations during aqueous washing steps. |
| Solubility | Soluble in organic solvents like ether, dichloromethane, and hexane.[1] Reacts with water (hydrolysis).[4] | Affects the choice of solvents for chromatography and extraction. The potential for hydrolysis necessitates anhydrous conditions for most purification steps. |
| Primary Impurity | 3-Methoxybenzenesulfonic acid[5] | This common impurity is formed by hydrolysis and is more polar than the sulfonyl chloride, which can be exploited for separation. |
Recommended Purification Protocols
Given that this compound is a liquid, the following purification methods are recommended.
Purification by Vacuum Distillation
Vacuum distillation is a highly effective method for purifying thermally stable liquids like this compound, especially for removing non-volatile impurities.
Experimental Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry. Use a short-path distillation head to minimize product loss.
-
Sample Preparation: Place the crude this compound in a round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Gradually reduce the pressure to the desired level (e.g., 20 mmHg).
-
Slowly heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point (158-159 °C at 20 mmHg).[2]
-
-
Product Collection: Collect the purified product in a pre-weighed, dry receiving flask.
-
Storage: Store the purified liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Purification by Column Chromatography
Column chromatography is an excellent technique for separating this compound from impurities with different polarities, such as the corresponding sulfonic acid.
Experimental Protocol:
-
Column Preparation:
-
Select an appropriate size column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane or ethyl acetate). A common eluent system is a mixture of dichloromethane and hexane (e.g., 1:4 v/v).[1]
-
-
Fraction Collection:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). The product will have a specific Rf value (e.g., Rf = 0.56 with dichloromethane:hexane 1:1).[6]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Purification by Aqueous HCl Washing
For crude liquid sulfonyl chlorides, an aqueous hydrochloric acid wash can effectively remove the more water-soluble sulfonic acid impurity.[5][7]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a clean, aqueous solution of hydrochloric acid (e.g., 1N HCl).[1] This protonates any sulfonate salts and helps extract the sulfonic acid into the aqueous phase.
-
Separate the aqueous layer.
-
Repeat the wash if necessary.
-
-
Neutralization and Brine Wash:
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Recrystallization as a Purification Technique for Solid Sulfonyl Chlorides
While not directly applicable to this compound under standard conditions, recrystallization is a powerful purification technique for solid sulfonyl chlorides. For instance, the isomeric 4-methoxybenzenesulfonyl chloride has a melting point of 39-42 °C and can be purified by recrystallization. The following is a general protocol.
General Experimental Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent system where the sulfonyl chloride is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvent systems for sulfonyl chlorides include toluene-hexane or ethanol-water.[8][9]
-
Dissolution: Dissolve the impure solid sulfonyl chloride in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Conclusion
The purification of this compound, a liquid at ambient temperature, is most effectively achieved through methods such as vacuum distillation, column chromatography, or an aqueous acid wash to remove the primary impurity, 3-methoxybenzenesulfonic acid. While direct recrystallization is not feasible due to its physical state, an understanding of recrystallization principles is valuable for the purification of solid sulfonyl chloride analogues. The selection of the optimal purification technique will depend on the nature and quantity of the impurities, as well as the scale of the purification. For all methods, it is imperative to work under anhydrous conditions whenever possible to prevent hydrolysis of the sulfonyl chloride group.
References
- 1. This compound | 10130-74-2 [chemicalbook.com]
- 2. This compound CAS#: 10130-74-2 [m.chemicalbook.com]
- 3. 3-メトキシベンゼンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 10130-74-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Side Reactions in the Sulfonylation of 3-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the common side reactions encountered during the sulfonylation of various nucleophiles with 3-methoxybenzenesulfonyl chloride. Understanding and controlling these side reactions are crucial for optimizing reaction yields, simplifying purification processes, and ensuring the synthesis of high-purity target molecules in drug discovery and development.
Introduction to this compound Sulfonylation
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-methoxybenzenesulfonyl moiety onto nucleophilic substrates such as amines and alcohols. This reaction, a nucleophilic acyl substitution at the sulfonyl group, is fundamental in the synthesis of a wide array of biologically active compounds, including sulfonamides, which are a cornerstone of many therapeutic agents.[1] The general reactivity is dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] While the desired sulfonylation reaction is typically efficient, several competing side reactions can occur, leading to the formation of impurities that can complicate downstream processing and compromise the purity of the final product.
Primary Side Reactions
The principal side reactions in the sulfonylation of this compound are hydrolysis and, in the case of primary amines, disulfonylation. The formation of sulfone byproducts, though less common in the sulfonylation step itself, can be a concern during the synthesis of the starting sulfonyl chloride.
Hydrolysis: Formation of 3-Methoxybenzenesulfonic Acid
The most prevalent side reaction is the hydrolysis of this compound to 3-methoxybenzenesulfonic acid.[1] This occurs when the sulfonyl chloride reacts with water, which can be present as a contaminant in the solvent or introduced during the workup. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[1]
Key Factors Influencing Hydrolysis:
-
Presence of Water: Meticulous drying of solvents and reagents is essential to minimize hydrolysis.
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
pH: While the reaction can proceed at neutral pH, it is significantly influenced by the presence of base. Tertiary amines, often used as acid scavengers, can also promote the hydrolysis of the sulfonyl chloride.
The reaction pathway for hydrolysis is depicted below:
Caption: Hydrolysis of this compound.
Disulfonylation of Primary Amines
When primary amines are used as nucleophiles, a potential side reaction is the formation of a disulfonylated product, where two sulfonyl groups become attached to the nitrogen atom. This occurs when the initially formed sulfonamide is deprotonated by the base present in the reaction mixture, generating a nucleophilic sulfonamide anion that can react with a second molecule of the sulfonyl chloride.
Factors Favoring Disulfonylation:
-
Stoichiometry: Using an excess of the sulfonyl chloride increases the likelihood of disulfonylation.
-
Strong Base: The use of a strong, non-hindered base can facilitate the deprotonation of the primary sulfonamide.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote this secondary reaction.
The pathway leading to disulfonylation is illustrated below:
Caption: Disulfonylation of a primary amine.
Quantitative Analysis of Side Reactions
While specific quantitative data for the sulfonylation of this compound is not extensively published, the following tables provide an illustrative summary of how reaction conditions can influence the formation of side products, based on general principles of sulfonylation reactions.
Table 1: Illustrative Effect of Solvent on Hydrolysis
| Solvent (Anhydrous) | Dielectric Constant (ε) | Expected % Hydrolysis (Side Product) |
| Dichloromethane | 9.1 | < 2% |
| Acetonitrile | 37.5 | < 5% |
| Tetrahydrofuran (THF) | 7.6 | < 3% |
| Water (as co-solvent) | 80.1 | > 50% |
Table 2: Illustrative Effect of Base and Stoichiometry on Disulfonylation of a Primary Amine
| Base | Equivalents of 3-MBSC | Expected % Disulfonylation |
| Triethylamine | 1.05 | < 5% |
| Triethylamine | 2.2 | 15-25% |
| Pyridine | 1.05 | < 3% |
| Sodium Hydride | 1.05 | 10-20% |
Experimental Protocols for Minimizing Side Reactions
To minimize the formation of side products, careful control of reaction conditions is paramount. Below are representative experimental protocols for the sulfonylation of a primary amine and an alcohol with this compound, designed to favor the formation of the desired monosulfonylated product.
Protocol for the Sulfonylation of a Primary Amine
Objective: To synthesize N-alkyl-3-methoxybenzenesulfonamide with minimal formation of the disulfonylated byproduct.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the primary amine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for the Sulfonylation of an Alcohol
Objective: To synthesize an alkyl 3-methoxybenzenesulfonate, minimizing hydrolysis of the sulfonyl chloride.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the alcohol in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine.
-
Add this compound portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash with 1N HCl to remove excess pyridine.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Workflow for Side Product Identification and Control
A systematic approach is necessary to identify, quantify, and control side product formation during the sulfonylation process.
Caption: Workflow for managing side reactions.
Conclusion
The successful synthesis of 3-methoxybenzenesulfonamides and related compounds relies on a thorough understanding and control of potential side reactions. The primary competing pathways are hydrolysis to the corresponding sulfonic acid and, with primary amines, disulfonylation. By carefully selecting anhydrous solvents, appropriate bases, and controlling stoichiometry and temperature, these side reactions can be effectively minimized. The implementation of robust in-process monitoring and analytical techniques is essential for the timely identification of impurities and the optimization of reaction conditions to ensure the production of high-purity materials critical for drug development and other applications.
References
A Technical Guide to Mitigating Hydrolysis of 3-Methoxybenzenesulfonyl Chloride for Researchers and Drug Development Professionals
Introduction
3-Methoxybenzenesulfonyl chloride is a crucial reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility lies in the introduction of the 3-methoxybenzenesulfonyl moiety, which can significantly influence the pharmacological properties of a molecule. However, the inherent reactivity of the sulfonyl chloride group makes it highly susceptible to hydrolysis, leading to the formation of the corresponding 3-methoxybenzenesulfonic acid. This degradation pathway not only consumes the valuable reagent but also introduces impurities that can complicate reaction workups and product purification. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors influencing the hydrolysis of this compound and outlines robust strategies for its prevention and control during storage and chemical reactions.
Understanding the Hydrolysis of this compound
The primary degradation pathway for this compound is its reaction with water, a process known as hydrolysis. In this nucleophilic substitution reaction, a water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of 3-methoxybenzenesulfonic acid and hydrochloric acid.
Reaction Pathway:
The rate of this hydrolysis is influenced by several factors, including temperature, pH, and the solvent system. The presence of the methoxy group on the benzene ring also modulates the reactivity of the sulfonyl chloride group through electronic effects.
Quantitative Analysis of Hydrolysis
Table 1: Factors Influencing the Rate of Hydrolysis of Aryl Sulfonyl Chlorides
| Factor | Effect on Hydrolysis Rate | Rationale |
| Temperature | Increased temperature significantly accelerates hydrolysis. | Provides the necessary activation energy for the reaction. |
| pH | Hydrolysis is generally faster under neutral or alkaline conditions compared to acidic conditions. | Hydroxide ions are stronger nucleophiles than water molecules. |
| Solvent Polarity | More polar solvents can facilitate the stabilization of the transition state, potentially increasing the rate of hydrolysis. | Solvation effects play a crucial role in the reaction mechanism. |
| Substituent Effects | Electron-donating groups, like the methoxy group, can have a complex effect. While they can slightly decrease the electrophilicity of the sulfur atom through resonance, their inductive effects are also at play. In the case of para-substituted methoxybenzenesulfonyl chloride, an unexpected heat capacity of activation has been observed, pointing to significant solvation effects. | The electronic nature of substituents on the aromatic ring influences the reactivity of the sulfonyl chloride. |
Experimental Protocols for Preventing Hydrolysis
Meticulous experimental technique is paramount to minimizing the hydrolysis of this compound. The following protocols provide a framework for its handling, storage, and use in chemical synthesis.
Storage and Handling
Proper storage is the first line of defense against hydrolysis.
-
Inert Atmosphere: this compound should be stored under a dry, inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
-
Temperature: Storage in a cool, dry, and well-ventilated place is recommended. Refrigeration can further slow down any potential degradation.
-
Containers: Use tightly sealed containers made of non-reactive materials.
Anhydrous Sulfonylation Reaction Protocol
This protocol outlines the general steps for reacting this compound with an amine under anhydrous conditions to form a sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Anhydrous base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and allowed to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reagent Preparation:
-
Dissolve the amine and the anhydrous base in the anhydrous solvent in the reaction flask.
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
-
Reaction Execution:
-
Cool the amine solution to 0°C using an ice bath.
-
Slowly add the solution of this compound to the stirred amine solution via a syringe or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
-
Workup (Anhydrous):
-
If the product is expected to be sensitive to water, a non-aqueous workup is recommended.
-
Filter the reaction mixture to remove the hydrochloride salt of the base.
-
Wash the filtrate with a minimal amount of cold, anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Workup (Aqueous):
-
For many sulfonamides, a standard aqueous workup is sufficient.
-
Quench the reaction by the slow addition of water or a dilute aqueous acid (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Logical Flow of Anhydrous Sulfonylation:
Caption: Workflow for anhydrous sulfonylation.
Analytical Methods for Monitoring Hydrolysis
To effectively control and minimize hydrolysis, it is essential to have reliable analytical methods to quantify the presence of this compound and its hydrolysis product, 3-methoxybenzenesulfonic acid.
Table 2: Recommended Analytical Techniques
| Technique | Principle | Recommended Starting Conditions |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. A reverse-phase C18 column is typically suitable. | Column: C18, 5 µm, 4.6 x 150 mmMobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)Detection: UV at ~230 nm |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds. Derivatization of the sulfonic acid may be necessary to increase its volatility. | Column: DB-5ms or equivalentTemperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C)Ionization: Electron Impact (EI) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information. The hydrolysis can be monitored by observing the disappearance of the sulfonyl chloride signals and the appearance of the sulfonic acid signals. | Solvent: Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆). The presence of water in the NMR solvent should be minimized. |
Experimental Workflow for HPLC Analysis:
Caption: HPLC analysis workflow.
Conclusion
The hydrolysis of this compound is a significant challenge that can be effectively managed through a combination of careful storage, handling, and the implementation of anhydrous reaction techniques. By understanding the factors that promote hydrolysis and employing the appropriate analytical methods to monitor its presence, researchers and drug development professionals can ensure the integrity of their starting material and the successful outcome of their synthetic endeavors. The protocols and guidelines presented in this technical guide provide a solid foundation for mitigating the risks associated with the hydrolysis of this valuable reagent.
Optimizing reaction conditions for 3-Methoxybenzenesulfonyl chloride
An In-depth Technical Guide to Optimizing Reaction Conditions for 3-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a crucial building block in contemporary organic synthesis, particularly within the field of medicinal chemistry. Its primary application lies in the synthesis of various sulfonamides, a functional group present in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1] The 3-methoxybenzenesulfonyl moiety can impart favorable physicochemical properties to lead compounds, making its efficient and high-purity synthesis a topic of significant interest.
This technical guide provides a comprehensive overview of the synthetic routes for this compound, with a core focus on optimizing reaction conditions. We present detailed experimental protocols, comparative data in structured tables, and visualizations of the reaction workflow and mechanism to aid researchers in achieving high yields and purity.
Analysis of Synthetic Pathways
Two primary strategies exist for the synthesis of methoxy-substituted benzenesulfonyl chlorides:
-
Direct Chlorosulfonation of Anisole: This method involves the electrophilic aromatic substitution of anisole using a strong chlorosulfonating agent like chlorosulfonic acid (ClSO₃H).[1] However, the methoxy group is a powerful ortho-, para-directing group.[1][2] Consequently, this reaction predominantly yields 4-methoxybenzenesulfonyl chloride and a smaller amount of the 2-methoxy isomer. Isolating the desired 3-methoxy isomer from this mixture is challenging and inefficient, making this route suboptimal for targeted synthesis.
-
Diazotization-Sulfonylation of 3-Methoxyaniline: A more regioselective and widely employed method starts with 3-methoxyaniline (m-anisidine). This multi-step process involves the conversion of the amino group into a diazonium salt, which is then subjected to a copper-catalyzed reaction with sulfur dioxide to install the sulfonyl chloride moiety. This approach reliably produces the desired 3-substituted product.[3][4]
This guide will focus on the optimization of the second, more practical route.
Core Synthesis: Diazotization-Sulfonylation of 3-Methoxyaniline
The conversion of 3-methoxyaniline to this compound is a robust process that can be broken down into three key stages: diazotization of the starting amine, copper-catalyzed sulfonylation, and product work-up/purification.
Figure 1: General experimental workflow for the synthesis of this compound from 3-methoxyaniline.
Reaction Mechanism
The core of the synthesis is a variation of the Sandmeyer reaction. First, 3-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable diazonium salt. This intermediate is then introduced to a solution containing sulfur dioxide and a copper catalyst. The copper facilitates the decomposition of the diazonium salt and the introduction of the SO₂ moiety, which is subsequently chlorinated to yield the final sulfonyl chloride product.
Figure 2: Simplified reaction pathway for the copper-catalyzed sulfonylation of a diazonium salt.
Detailed Experimental Protocols
Below are two detailed protocols derived from patent literature, highlighting variations in reagents, conditions, and work-up procedures.
Protocol A (Based on US Patent 4,404,230)
-
Diazotization: Dissolve 61.6 g (0.5 mol) of m-anisidine in 50 mL of glacial acetic acid. Add 110 mL of concentrated aqueous hydrochloric acid to the solution. Cool the mixture to 0°C in an ice bath.[3] While maintaining the temperature, add a solution of 38 g (0.551 mol) of sodium nitrite in 75 mL of water dropwise. Stir the resulting diazonium salt solution for 10-15 minutes at 0°C.[3]
-
Sulfonylation: In a separate, larger vessel, prepare a mixture of 24 g (0.14 mol) of copper(II) chloride, 5 g of copper(I) chloride, 300 mL of a 30% solution of sulfur dioxide in glacial acetic acid, and 450 mL of benzene.[3] Slowly pour the cold diazonium salt solution into this catalyst mixture. A strong evolution of nitrogen gas will occur, and the temperature will rise to approximately 40°C.[3]
-
Reaction Completion: Once the initial exotherm subsides, heat the reaction mixture for 1 hour at 40°C to ensure the reaction goes to completion.[3]
-
Work-up: Cool the mixture and dilute it by pouring it into 2.5 liters of ice water. Filter the mixture if necessary and separate the organic (benzene) phase. Wash the organic layer sequentially with water and a sodium bicarbonate solution to remove residual acids. Finally, evaporate the benzene to yield the crude product.[3]
Protocol B (Based on US Patent 6,342,504)
-
Catalyst/Solvent Preparation: In a flask, saturate a mixed solution of 450 mL of glacial acetic acid and 45 mL of water with sulfur dioxide gas at 25°C (approximately 180 g of SO₂ is required). To this saturated solution, add 20.4 g (0.12 mol) of copper(II) chloride and pass more sulfur dioxide gas through until it is saturated again.[4]
-
Sulfonylation: Slowly add a pre-prepared and cooled diazonium salt solution (prepared from 3-methoxyaniline) to the stirred catalyst mixture, maintaining the reaction temperature between 20-26°C. An exotherm will cause the temperature to rise to around 38°C.[4]
-
Reaction Completion: When the temperature begins to drop, apply external heating to maintain the mixture at 50°C for 15 minutes.[4]
-
Work-up and Purification: After cooling to room temperature, quench the reaction by pouring it into 2 kg of ice water. Extract the oily product with diethyl ether (2 x 1000 mL). Combine the ether layers and wash them sequentially with 1N NaOH solution, 1N HCl solution, and saturated brine. Dry the organic layer with anhydrous magnesium sulfate.[4] Remove the solvent by distillation under reduced pressure. Purify the resulting dark-colored crude oil by silica gel column chromatography using a dichloromethane/hexane (1:4) eluent to yield the final product.[4] This protocol reported a 43% yield of pure this compound.[4]
Data Presentation: Comparison of Reaction Conditions
Optimizing the synthesis requires careful control over several key parameters. The following tables summarize the conditions from the protocols described above to allow for direct comparison.
Table 1: Reagents and Stoichiometry
| Parameter | Protocol A | Protocol B |
| Starting Material | 3-Methoxyaniline (0.5 mol) | 3-Methoxyaniline (implied, scale leads to ~0.1 mol product) |
| Diazotizing Agent | NaNO₂ (0.551 mol) in H₂O | Pre-prepared diazonium salt |
| Acid for Diazotization | Conc. HCl, Glacial Acetic Acid | Not specified, but typically HCl |
| SO₂ Source | 30% solution in Acetic Acid | Gaseous SO₂ bubbled to saturation |
| Catalyst System | Cu(II)Cl₂ (0.14 mol) & Cu(I)Cl | Cu(II)Cl₂ (0.12 mol) |
| Solvent for Sulfonylation | Acetic Acid, Benzene | Acetic Acid, Water |
| Extraction Solvent | Benzene (reaction solvent) | Diethyl Ether |
Table 2: Reaction Parameters and Yield
| Parameter | Protocol A | Protocol B |
| Diazotization Temp. | 0°C | Cooled (typically 0-5°C) |
| Sulfonylation Temp. | Exotherm to 40°C, then held at 40°C | 20-26°C, exotherm to 38°C, then held at 50°C |
| Sulfonylation Time | 1 hour | 15 minutes |
| Work-up Wash | Water, NaHCO₃ solution | 1N NaOH, 1N HCl, Brine |
| Purification Method | Evaporation of solvent | Silica Gel Chromatography |
| Reported Yield | Not specified | 43% |
Key Optimization Insights
-
Temperature Control: Strict temperature control is paramount. The diazotization step must be performed at or near 0°C to prevent the premature decomposition of the unstable diazonium salt. During the sulfonylation, a moderate temperature (40-50°C) is beneficial for driving the reaction to completion without degrading the product.[3][4]
-
Catalyst Choice: Both protocols successfully use a copper catalyst. Protocol A employs a mix of Cu(I) and Cu(II), while Protocol B uses only Cu(II)Cl₂. The active catalyst is believed to be Cu(I), which can be generated in situ from Cu(II) in the presence of SO₂. The choice may impact reaction kinetics and cost.
-
Solvent and SO₂ Handling: Protocol A uses a pre-made solution of SO₂ in acetic acid, which may offer better control over stoichiometry. Protocol B uses gaseous SO₂ bubbled to saturation, which is effective but may be less precise. The choice of an extraction solvent (Benzene vs. Ether) will depend on laboratory safety protocols and desired product recovery.
-
Purity and Purification: For applications in drug development, high purity is critical. While Protocol A's work-up is simpler, it may yield a cruder product. The multi-step washing and final column chromatography outlined in Protocol B are essential for removing impurities and achieving high analytical purity.[4] The sequential washes with base and acid effectively remove unreacted starting materials and acidic byproducts.
Conclusion
The synthesis of this compound is most effectively and regioselectively achieved via the diazotization of 3-methoxyaniline, followed by a copper-catalyzed sulfonylation. Optimization for high yield and purity hinges on meticulous control of temperature during both key reaction steps, the choice of catalyst and solvent system, and a rigorous work-up and purification strategy. For research and development purposes where purity is paramount, a comprehensive purification process including aqueous washes and silica gel chromatography is strongly recommended. This guide provides the foundational data and protocols for scientists to successfully implement and optimize this important synthetic transformation.
References
- 1. This compound | 10130-74-2 | Benchchem [benchchem.com]
- 2. Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 10130-74-2 [chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of 3-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage requirements for 3-Methoxybenzenesulfonyl chloride. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount in research and drug development to guarantee reliable and reproducible results. This document outlines the chemical properties, decomposition pathways, recommended storage conditions, and experimental protocols for stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage.
| Property | Value |
| CAS Number | 10130-74-2 |
| Molecular Formula | C₇H₇ClO₃S |
| Molecular Weight | 206.65 g/mol |
| Appearance | Clear pale yellow to pale brownish liquid |
| Boiling Point | 158-159 °C at 20 mmHg |
| Density | 1.460 g/mL at 25 °C |
| Refractive Index | n20/D 1.5560 |
| Flash Point | >230 °F (>110 °C) |
Chemical Stability and Decomposition Pathways
The primary factor affecting the stability of this compound is its susceptibility to hydrolysis. Like other sulfonyl chlorides, it readily reacts with water.
Hydrolysis
The sulfonyl chloride functional group is highly electrophilic, making it a target for nucleophilic attack by water. This reaction leads to the decomposition of the compound into 3-methoxybenzenesulfonic acid and hydrochloric acid.[1] This hydrolytic instability necessitates the exclusion of moisture during handling and storage.
The reaction proceeds as follows:
CH₃OC₆H₄SO₂Cl + H₂O → CH₃OC₆H₄SO₃H + HCl
The rate of hydrolysis can be influenced by factors such as temperature and the presence of acids or bases, which can act as catalysts.
Hydrolysis Signaling Pathway
References
An In-depth Technical Guide to Byproducts in the Synthesis of 3-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the common byproducts encountered during the synthesis of 3-methoxybenzenesulfonyl chloride, a critical reagent in the development of sulfonamide-based therapeutics. Understanding and controlling the formation of these impurities is paramount for ensuring the quality, safety, and efficacy of final drug products. This document details the synthetic pathways, byproduct formation mechanisms, and provides experimental protocols for the targeted synthesis of this compound.
Synthetic Routes and Associated Byproducts
The synthesis of this compound can be approached through two primary routes, each with a distinct byproduct profile.
Route 1: Direct Chlorosulfonation of Anisole
The direct electrophilic aromatic substitution of anisole with chlorosulfonic acid is a common method for producing methoxybenzenesulfonyl chlorides. However, the methoxy group is a potent ortho-, para-directing group, leading to the desired 3-methoxy (meta) isomer as a minor component of the product mixture.
The primary byproducts of this reaction are the isomeric 2-methoxybenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride.[1][2] The relative abundance of these isomers is dictated by the reaction conditions. Studies on the sulfonation of anisole have shown that the ortho isomer can constitute a significant portion of the product mixture, with some studies reporting up to 36% ortho substitution.[1][3]
Table 1: Isomeric Byproducts in the Direct Chlorosulfonation of Anisole
| Byproduct | Structure | Formation Mechanism |
| 2-Methoxybenzenesulfonyl chloride | Electrophilic attack at the ortho position of anisole. | |
| 4-Methoxybenzenesulfonyl chloride | Electrophilic attack at the para position of anisole. |
Another significant class of byproducts in sulfonation reactions are diphenyl sulfones .[4][5] These are formed through the reaction of a benzenesulfonyl chloride intermediate with another molecule of the aromatic starting material (anisole in this case). Higher reaction temperatures and excess aromatic substrate can favor the formation of these high-boiling impurities, which can be challenging to separate from the desired product.[6]
Finally, 3-methoxybenzenesulfonic acid is a common byproduct resulting from the hydrolysis of the target molecule.[2] Sulfonyl chlorides are highly susceptible to hydrolysis, and rigorous exclusion of moisture throughout the reaction and workup is crucial to minimize the formation of the corresponding sulfonic acid.
Route 2: Synthesis from m-Anisidine (Sandmeyer-type Reaction)
To circumvent the formation of isomeric byproducts, a more regioselective synthesis starting from m-anisidine is the preferred method for obtaining this compound. This multi-step process involves the diazotization of m-anisidine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This method directs the sulfonyl chloride group specifically to the meta position, largely avoiding the formation of ortho and para isomers.
While this route is highly regioselective, potential byproducts can still arise from incomplete reactions or side reactions of the diazonium salt intermediate. These can include:
-
Phenolic byproducts: Formed by the reaction of the diazonium salt with water.
-
Azo compounds: Resulting from the coupling of the diazonium salt with unreacted m-anisidine.
-
Decomposition products: Diazonium salts can be unstable and decompose, leading to a variety of minor impurities.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from m-anisidine, which is the recommended route for minimizing isomeric byproducts.
Synthesis of this compound from m-Anisidine
Materials:
-
m-Anisidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sulfur Dioxide
-
Copper(II) Chloride
-
Glacial Acetic Acid
-
Ice
-
Diethyl ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Diazotization of m-Anisidine:
-
In a flask equipped with a mechanical stirrer, dissolve m-anisidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C.
-
-
Preparation of the Sulfur Dioxide/Copper(II) Chloride Reagent:
-
In a separate, larger reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO2 gas through the acetic acid.
-
Add copper(II) chloride to this solution and stir until dissolved.
-
-
Sulfonylation Reaction:
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(II) chloride mixture with vigorous stirring. The temperature should be carefully controlled, typically between 20-40 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature or with gentle heating to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Pour the reaction mixture into a large volume of ice water.
-
Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Visualizing Reaction Pathways and Workflows
Synthesis of this compound and Byproducts
The following diagram illustrates the two primary synthetic routes to this compound and the major byproducts associated with each pathway.
Caption: Synthetic routes to this compound and major byproducts.
Experimental Workflow for Synthesis from m-Anisidine
This flowchart outlines the key steps in the synthesis and purification of this compound starting from m-anisidine.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 10130-74-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 5. Diphenyl sulfone | 127-63-9 [chemicalbook.com]
- 6. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]
Troubleshooting Low Yield in Sulfonamide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of common challenges encountered during sulfonamide synthesis that can lead to low product yields. It offers detailed troubleshooting strategies, optimized experimental protocols, and an exploration of the key reaction parameters and side reactions. This document is intended to serve as a practical resource for researchers in academic and industrial settings to enhance the efficiency and success of sulfonamide synthesis.
Core Principles of Sulfonamide Synthesis
The most prevalent method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The overall transformation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.
While the reaction appears straightforward, its success is highly dependent on a multitude of factors, and even minor deviations can result in significantly reduced yields. The following sections will delve into the critical aspects that require careful consideration and control.
Key Factors Influencing Sulfonamide Yield
Low yields in sulfonamide synthesis can often be traced back to one or more of the following factors: reagent quality, reaction conditions, and the occurrence of side reactions. A systematic approach to troubleshooting involves the careful evaluation of each of these areas.
Reagent Quality and Handling
The purity and proper handling of starting materials are paramount for achieving high yields.
-
Sulfonyl Chlorides: These reagents are notoriously sensitive to moisture and can readily hydrolyze to the corresponding unreactive sulfonic acid.[1] It is crucial to use freshly opened or purified sulfonyl chlorides and to conduct reactions under anhydrous conditions.
-
Amines: The purity of the amine is equally important. Amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.[1] Ensuring the amine is dry and free from impurities is essential.
-
Solvents and Bases: The use of anhydrous solvents is critical to prevent the hydrolysis of the sulfonyl chloride.[1] Similarly, common bases like pyridine and triethylamine should be dried before use.
Reaction Conditions
The optimization of reaction parameters is a critical step in maximizing sulfonamide yield.
-
Stoichiometry: The molar ratio of the reactants plays a significant role. While a 1:1 ratio of amine to sulfonyl chloride is a common starting point, using a slight excess of the amine (1.1-1.5 equivalents) can help drive the reaction to completion and minimize side reactions like di-sulfonylation.[2]
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[2] In some cases, gentle heating may be necessary to drive sluggish reactions to completion; however, excessive heat can promote the formation of byproducts.
-
Base Selection: The choice of base is crucial. It must be sufficiently basic to neutralize the generated HCl but should not be overly reactive to avoid promoting side reactions. Pyridine and triethylamine are commonly used bases.
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are frequently employed.[2]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of key reaction parameters on the yield of sulfonamide synthesis. This data has been compiled from various sources to provide a comparative overview.
Table 1: Effect of Base and Solvent on the Yield of N-phenyl-p-chlorobenzenesulfonamide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K2CO3 (2.0) | PEG | 80 | 1 | 95 | [3] |
| 2 | Pyridine (1.5) | DCM | 0 to RT | 18 | High | [4] |
| 3 | Triethylamine (1.5) | CH2Cl2 | 0 to RT | - | - | [5] |
| 4 | K2CO3 (2.0) | Water | RT | - | Good | [6] |
| 5 | None | EtOH | Reflux | - | Good | [6] |
Note: "High" and "Good" yields are reported in the source literature without specific percentages in some cases.
Table 2: Representative Yields for the Synthesis of Various Sulfonamides
| Sulfonamide Product | Amine | Sulfonyl Chloride | Yield (%) | Reference |
| 4-methyl-N-phenylbenzenesulfonamide | Aniline | 4-methylbenzenesulfonyl chloride | 81 | [3] |
| N-phenylbenzenesulfonamide | Aniline | Benzenesulfonyl chloride | 74 | [1] |
| 4-chloro-N-phenylbenzenesulfonamide | Aniline | 4-chlorobenzenesulfonyl chloride | 71 | [1] |
| 4-methoxy-N-phenylbenzenesulfonamide | Aniline | 4-methoxybenzenesulfonyl chloride | 59 | [1] |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide | N-allybenzylamine | 4-methylbenzenesulfonyl chloride | - | [7] |
| N-Benzyl-p-toluenesulfonamide | Benzylamine | p-toluenesulfonyl chloride | 90 | [8] |
Common Side Reactions and Mitigation Strategies
Understanding and controlling side reactions is crucial for maximizing the yield of the desired sulfonamide.
Hydrolysis of Sulfonyl Chloride
As previously mentioned, the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid is a major cause of low yield.
-
Mechanism: In the presence of water, the electrophilic sulfur atom of the sulfonyl chloride is attacked by a water molecule, leading to the displacement of the chloride ion and the formation of a sulfonic acid.
-
Mitigation:
Di-sulfonylation of Primary Amines
Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct.
-
Mechanism: After the initial formation of the mono-sulfonamide, the remaining N-H proton is acidic. In the presence of a base, this proton can be abstracted to form a sulfonamide anion, which can then act as a nucleophile and react with a second molecule of sulfonyl chloride.[2]
-
Mitigation:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[2]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[2]
-
Base Selection: Consider using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, which is less likely to deprotonate the mono-sulfonamide.[2]
-
Temperature Control: Perform the reaction at low temperatures (0 °C or below) to slow down the rate of the second sulfonylation reaction.[2]
-
Experimental Protocols
The following are detailed experimental protocols for the synthesis of representative sulfonamides.
Synthesis of N-Benzyl-p-toluenesulfonamide
-
Procedure: To a solution of benzylamine (5 g, 46.7 mmol) in pyridine (25 mL), cautiously add p-toluenesulfonyl chloride (10 g, 52.5 mmol). Stir the resulting deep red solution at room temperature for 1 hour. Pour the reaction mixture into water (80-100 mL). The oily precipitate will solidify upon scratching. Filter the solid and recrystallize from ethanol to yield the title compound.[8]
-
Expected Yield: 90%[8]
-
Characterization (¹H NMR, CDCl₃): δ 7.80 (2H, m), 7.25 (7H, m), 4.95 (1H, t), 4.05 (2H, d), 2.35 (3H, s) ppm.[8]
Synthesis of Sulfamethoxazole Derivatives (General Procedure for Schiff Base Formation)
-
Procedure: Combine equimolar amounts of a substituted p-benzaldehyde (0.01 mol) and sulfamethoxazole (0.01 mol) in a minimal amount of ethanol. Add 1 mL of glacial acetic acid and reflux the mixture for 5-8 hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture to room temperature, pour over crushed ice, filter the precipitate, and wash with water.[10]
-
Note: This is the first step in a multi-step synthesis of various sulfamethoxazole derivatives. The yield of the final products will vary depending on the subsequent reaction steps.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in sulfonamide synthesis and their mechanism of action.
General Workflow for Sulfonamide Synthesis and Troubleshooting
Caption: A general workflow for sulfonamide synthesis, including key troubleshooting steps.
Inhibition of Folic Acid Synthesis by Sulfonamides
Caption: Mechanism of action of sulfonamides via competitive inhibition of dihydropteroate synthase.
Sulfonamide Inhibition of Carbonic Anhydrase
Caption: Sulfonamide inhibition of carbonic anhydrase by coordinating to the active site zinc ion.
Conclusion
Achieving high yields in sulfonamide synthesis requires a meticulous approach that addresses reagent quality, reaction conditions, and potential side reactions. By systematically troubleshooting these aspects and employing optimized protocols, researchers can significantly improve the efficiency of their synthetic efforts. This guide provides a foundational framework for understanding and overcoming the common hurdles in sulfonamide synthesis, ultimately contributing to the successful development of these vital chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. jddtonline.info [jddtonline.info]
Minimizing Diphenyl Sulfone Formation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl sulfone is a common byproduct in various organic syntheses, arising from over-oxidation of sulfides or as a primary product in reactions such as the sulfonation of benzene. Its presence can complicate purification processes and impact the yield and purity of the desired product. This technical guide provides an in-depth overview of the mechanisms of diphenyl sulfone formation and presents strategies for its minimization. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of different methodologies. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, aiding in the optimization of synthetic routes to minimize the formation of this common impurity.
Introduction
Diphenyl sulfone, (C₆H₅)₂SO₂, is a chemically stable organosulfur compound often encountered as a byproduct in organic synthesis.[1] Its formation is particularly prevalent in two main scenarios: the oxidation of diphenyl sulfide and the direct synthesis through electrophilic aromatic substitution reactions involving benzene and a sulfonating agent. The inert nature of the sulfone group makes its removal challenging, often requiring chromatographic techniques that can be costly and time-consuming on a large scale. Therefore, controlling its formation at the reaction stage is a critical aspect of process optimization.
This guide will explore the primary pathways of diphenyl sulfone formation and provide actionable strategies, supported by experimental data and detailed protocols, to minimize its occurrence.
Mechanisms of Diphenyl Sulfone Formation
Understanding the reaction mechanisms that lead to the formation of diphenyl sulfone is fundamental to developing effective minimization strategies.
Oxidation of Diphenyl Sulfide
The oxidation of diphenyl sulfide to diphenyl sulfoxide is a common transformation in organic synthesis. However, over-oxidation can readily occur, leading to the formation of diphenyl sulfone. This process is often difficult to control, as the sulfoxide can be more susceptible to oxidation than the starting sulfide under certain conditions.
Caption: Stepwise oxidation of diphenyl sulfide.
Electrophilic Aromatic Substitution
Diphenyl sulfone can be synthesized directly through the reaction of benzene with a sulfonating agent. Two common methods are the sulfonation of benzene with sulfuric acid and the Friedel-Crafts reaction of benzenesulfonyl chloride with benzene.
-
Sulfonation of Benzene: This reaction proceeds through the formation of benzenesulfonic acid as an intermediate. Further reaction with benzene, particularly at higher temperatures, leads to the formation of diphenyl sulfone.[1]
-
Friedel-Crafts Sulfonylation: The reaction of benzenesulfonyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, yields diphenyl sulfone.[2]
Caption: Formation of diphenyl sulfone via sulfonation of benzene.
Strategies for Minimizing Diphenyl Sulfone Formation
Several strategies can be employed to minimize the formation of diphenyl sulfone, primarily focusing on controlling reaction conditions and the choice of reagents.
Control of Stoichiometry
When oxidizing diphenyl sulfide, precise control of the oxidant stoichiometry is crucial. Using a stoichiometric amount (1.0 equivalent) or a slight excess of the oxidizing agent is often sufficient to drive the reaction to the sulfoxide without significant over-oxidation.
Temperature Control
Lowering the reaction temperature can significantly enhance the selectivity for the sulfoxide over the sulfone. Many oxidation reactions are exothermic, and elevated temperatures can accelerate the rate of the second oxidation step.
Choice of Oxidizing Agent and Catalyst
The choice of oxidizing agent and catalyst system plays a pivotal role in determining the selectivity of sulfide oxidation. Milder and more selective reagents are preferred for minimizing sulfone formation.
Table 1: Comparison of Oxidizing Systems for Diphenyl Sulfide Oxidation
| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Sulfoxide Selectivity (%) | Sulfone Selectivity (%) | Reference |
| H₂O₂ / Anatase-TiO₂ | Acetonitrile | Room Temp | - | >95 | Low | High | [3] |
| H₂O₂ / Rutile-TiO₂ | Acetonitrile | Room Temp | 0.25 | 100 | ~100 | 0 | [3][4] |
| Urea-H₂O₂ / (PhSe)₂ | CH₂Cl₂ | Room Temp | 24 | >95 | High | 0 | [5] |
| H₂O₂ / Glacial Acetic Acid | Acetic Acid | Room Temp | - | >90 | High | <2 | [6] |
| H₂O₂ / MoO₂Cl₂ | - | Room Temp | 1.5-2.5 | >90 | High | Low | [7] |
| m-CPBA | THF | 35 | 0.3-0.8 | >90 | Low | High | |
| NaIO₄ / Mn(III)-salophen | - | - | - | 100 | 80 | 20 | [8] |
Note: Selectivity can be highly substrate and condition dependent. The data presented is for diphenyl sulfide or similar aryl sulfides.
Reaction Conditions in Electrophilic Aromatic Substitution
In the synthesis of compounds where diphenyl sulfone is a potential byproduct of a sulfonation reaction, careful control of reaction parameters is necessary. For instance, in the preparation of benzenesulfonyl chloride from benzene and chlorosulfonic acid, using a sufficient excess of chlorosulfonic acid can minimize the formation of diphenyl sulfone.[9]
Experimental Protocols
The following protocols are provided as examples for key transformations where diphenyl sulfone formation is a relevant consideration.
Selective Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide using Urea-Hydrogen Peroxide
This protocol is adapted from a method known for its high selectivity, avoiding over-oxidation to the sulfone.[5]
Materials:
-
Diphenyl sulfide
-
Urea-hydrogen peroxide (UHP)
-
Diphenyl diselenide
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve diphenyl sulfide (1.0 mmol) in dichloromethane (10 mL).
-
Add diphenyl diselenide (0.01 mmol, 1 mol%).
-
Add urea-hydrogen peroxide (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude diphenyl sulfoxide.
-
Purify by column chromatography on silica gel if necessary.
Synthesis of Benzenesulfonyl Chloride with Minimized Diphenyl Sulfone Formation
This protocol is based on the reaction of benzene with chlorosulfonic acid, where an excess of the acid is used to suppress sulfone formation.[9]
Materials:
-
Benzene
-
Chlorosulfonic acid
-
Carbon tetrachloride
-
Crushed ice
-
Dilute sodium carbonate solution
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, place chlorosulfonic acid (3.0 moles).
-
Cool the flask in an ice-water bath and slowly add benzene (1.0 mole) dropwise with continuous stirring, maintaining the temperature between 20-25 °C.
-
After the addition is complete, stir the mixture for an additional hour at the same temperature.
-
Carefully pour the reaction mixture onto crushed ice (6-7 kg).
-
Extract the mixture with carbon tetrachloride (1 L, then 500 mL).
-
Combine the organic extracts and wash with a dilute sodium carbonate solution.
-
Distill the carbon tetrachloride under atmospheric pressure.
-
Distill the remaining oil under reduced pressure to collect benzenesulfonyl chloride. The high-boiling residue will contain diphenyl sulfone.
Purification Strategies for Removing Diphenyl Sulfone
Should diphenyl sulfone form as a byproduct, several purification techniques can be employed for its removal.
Table 2: Purification Methods for Removing Diphenyl Sulfone
| Method | Solvent/Conditions | Principle |
| Recrystallization | Ethanol, Methanol, Diethyl ether | Difference in solubility between the desired product and diphenyl sulfone at different temperatures. |
| Column Chromatography | Silica gel with a non-polar eluent (e.g., hexane/ethyl acetate) | Differential adsorption of the components onto the stationary phase. |
| Solvent Extraction | Depends on the desired product's solubility | Selective dissolution of either the product or the diphenyl sulfone impurity into an immiscible solvent. |
Visualization of Workflows
A general workflow for minimizing and removing diphenyl sulfone as a byproduct is presented below.
Caption: General workflow for synthesis and purification.
Conclusion
The formation of diphenyl sulfone as a byproduct can be effectively managed through a combination of careful reaction design, control of reaction parameters, and selection of appropriate reagents. For the oxidation of diphenyl sulfide, the use of milder, selective oxidizing agents at controlled temperatures and stoichiometries is paramount. In electrophilic aromatic substitution reactions, adjusting reactant ratios and reaction conditions can suppress the formation of this undesired sulfone. When diphenyl sulfone is present as an impurity, standard purification techniques such as recrystallization and chromatography are effective for its removal. The information and protocols provided in this guide offer a comprehensive resource for researchers to minimize the formation of diphenyl sulfone and optimize their synthetic processes.
References
- 1. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Chemoselective Oxidation of Sulfides to Sulfoxides with Urea-Hydrogen Peroxide Complex Catalysed by Diselenide [organic-chemistry.org]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Column Chromatography Purification of 3-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purification of 3-methoxybenzenesulfonyl chloride using column chromatography, a critical step for ensuring high-purity material for research and development. Due to its application as a key building block in the synthesis of various pharmaceutical compounds, obtaining this intermediate in a highly pure form is paramount.[1] This document outlines the necessary experimental protocols, relevant data, and a visual workflow to aid in the successful purification of this compound.
Core Principles and Considerations
This compound is a reactive compound susceptible to hydrolysis, where moisture can convert it to the corresponding 3-methoxybenzenesulfonic acid.[1] This sulfonic acid is a common impurity that must be removed. Column chromatography, utilizing a stationary phase like silica gel, is an effective method for this purification.[1] The separation is based on the differential adsorption of the components of the crude mixture to the stationary phase, allowing for the isolation of the desired sulfonyl chloride.
Experimental Protocols
A detailed methodology for the purification of this compound via column chromatography is presented below. This protocol is based on established laboratory procedures.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM)
-
Hexane
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Slurry Preparation: A slurry of silica gel is prepared in the chosen eluent (mobile phase).
-
Column Packing: The slurry is carefully poured into the chromatography column, ensuring an evenly packed stationary phase to prevent cracking or channeling.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a suitable solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column to facilitate the separation of the compounds.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.
Data Presentation
The following tables summarize the quantitative data associated with a typical purification of this compound.
Table 1: Column Chromatography Parameters
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [2] |
| Mobile Phase (Eluent) | Dichloromethane/Hexane (1:4, v/v) | [2] |
| Crude Product Mass | 59.59 g | [2] |
| Silica Gel Mass | 900 g | [2] |
| Purified Product Mass | 43.52 g | [2] |
| Yield | 43% | [2] |
Table 2: Thin Layer Chromatography (TLC) Data
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel Plate | [2] |
| Mobile Phase | Dichloromethane/Hexane (1:1, v/v) | [2] |
| Rf of this compound | 0.56 | [2] |
| Rf of Impurity | 0.41 | [2] |
Experimental Workflow
The logical flow of the purification process is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
Safety Precautions
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As it is moisture-sensitive, anhydrous conditions should be maintained throughout the purification process to prevent hydrolysis.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectra of Methoxy-Substituted Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectrum of 3-methoxybenzenesulfonyl chloride and its structural isomers, 2-methoxybenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride, alongside the parent compound, benzenesulfonyl chloride. This information is crucial for the unambiguous identification and characterization of these important sulfonylating agents in various research and development settings.
¹H NMR Spectral Data Comparison
The following table summarizes the available ¹H NMR spectral data for this compound and its relevant alternatives. Please note that a complete, directly comparable dataset from a single source under uniform conditions was not available in the public domain at the time of this publication. The data presented here has been aggregated from various sources and should be interpreted with consideration of the different experimental conditions.
| Compound | Structure | Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Solvent |
| This compound | OCH₃ | Data not available | Data not available | Data not available | Data not available | CDCl₃ | |
| Ar-H | Data not available | Data not available | Data not available | Data not available | |||
| 4-Methoxybenzenesulfonyl chloride | OCH₃ | 3.91 | s | - | 3H | CDCl₃ | |
| H-2, H-6 | 7.93 | d | 9.0 | 2H | |||
| H-3, H-5 | 7.04 | d | 9.0 | 2H | |||
| 2-Methoxybenzenesulfonyl chloride | OCH₃ | Data not available | Data not available | Data not available | Data not available | CDCl₃ | |
| Ar-H | Data not available | Data not available | Data not available | Data not available | |||
| Benzenesulfonyl chloride | H-2, H-6 | 8.05 | m | - | 2H | CDCl₃ | |
| H-3, H-5 | 7.70 | m | - | 2H | |||
| H-4 | 7.85 | m | - | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general experimental protocol for the acquisition of ¹H NMR spectra of sulfonyl chloride compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sulfonyl chloride sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, is generally sufficient.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.
-
Number of Scans: 8-16 scans are typically adequate for achieving a good signal-to-noise ratio for a sample of this concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or using an automatic phasing routine.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants (J-values) of the signals to aid in structural elucidation.
Workflow for Spectral Comparison
The following diagram illustrates a logical workflow for the comparison of the ¹H NMR spectra of the different benzenesulfonyl chloride derivatives.
Caption: Workflow for ¹H NMR analysis and comparison.
Characterization of 3-Methoxybenzenesulfonyl Chloride Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-methoxybenzenesulfonyl chloride derivatives, focusing on their characterization and performance as enzyme inhibitors. The information presented is supported by experimental data and detailed protocols to aid in the evaluation and selection of these compounds for therapeutic development.
Derivatives of this compound are a significant class of compounds in medicinal chemistry, primarily recognized for their role in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, including antibacterial drugs and enzyme inhibitors. The methoxy group at the 3-position of the benzene ring influences the electronic properties of the molecule, which can modulate the biological activity and pharmacokinetic properties of its derivatives. This guide focuses on the characterization of these derivatives as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.
Comparative Analysis of Carbonic Anhydrase Inhibition
The inhibitory potential of a series of N-substituted 3-methoxybenzenesulfonamides against various human carbonic anhydrase (hCA) isoforms is summarized below. The data highlights the structure-activity relationship (SAR), indicating how different substituents on the sulfonamide nitrogen affect the inhibitory potency and selectivity.
| Compound ID | Substituent (R) on Sulfonamide | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |
| 1 | 4-(2-hydroxy-3-methoxybenzyl)amino | 12-Lipoxygenase | Potent (specific value not provided in abstract)[1] |
| 2 | Pyrazole-based moieties | hCA II | 240 ± 180[2] |
| hCA IX | 150 ± 70[2] | ||
| hCA XII | 120 ± 70[2] | ||
| 3 | Isatin-linked moieties | hCA I | 435.8 (for compound 9c)[3] |
| hCA IX | 60.5 - 95.6 (for various derivatives)[3] | ||
| hCA XII | 84.5 (for compound 9p)[3] | ||
| 4 | Quinoline-3-carboxylate moieties | hCA I | 966 - 9091[4] |
| hCA II | 83 - 3594[4] |
Experimental Protocols
A detailed methodology for a key experiment is provided below to facilitate the replication and validation of the presented data.
Carbonic Anhydrase Inhibition Assay
This assay is used to determine the inhibitory potency of compounds against carbonic anhydrase activity.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
3-Methoxybenzenesulfonamide derivatives (test compounds)
-
4-Nitrophenyl acetate (NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare a solution of the hCA enzyme in the assay buffer.
-
Prepare a solution of the substrate (NPA) in a suitable solvent that is miscible with the aqueous buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a defined amount of the hCA enzyme solution.
-
Add the test compound solution at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at a controlled temperature for a specified period to allow for binding.
-
Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.
-
Immediately monitor the change in absorbance at a specific wavelength (typically 400 nm) over time using a microplate reader. The hydrolysis of NPA by CA produces 4-nitrophenol, which is a colored product.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
-
Visualizing Synthesis and Biological Interactions
To better understand the processes involved in the development and action of these compounds, the following diagrams illustrate the general synthetic workflow and a key biological pathway.
Caption: Synthetic workflow for N-substituted 3-methoxybenzenesulfonamides.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.
References
- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis of 3-Methoxybenzenesulfonyl Chloride Purity
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 3-Methoxybenzenesulfonyl chloride is critical for the synthesis of sulfonamides and sulfonate esters, impacting the quality and safety of final products.[1] High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for assessing the purity of sulfonyl chlorides, especially for compounds that are non-volatile or thermally labile.[1] This guide provides a comparative overview of two distinct Reversed-Phase HPLC (RP-HPLC) methods for analyzing the purity of this compound, supported by detailed experimental protocols and data.
While other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used, HPLC is often preferred for its ability to separate a wide range of impurities without the need for high temperatures, which can degrade sensitive molecules like sulfonyl chlorides.[1][2]
Comparison of HPLC Methodologies
Two primary RP-HPLC approaches are compared here: a rapid isocratic method for routine purity checks and a more comprehensive gradient method for in-depth impurity profiling and stability studies.
-
Method A: Isocratic RP-HPLC: This method utilizes a constant mobile phase composition, making it simple, fast, and robust for routine quality control where known impurities are monitored. It is ideal for quick confirmation of purity in established synthesis batches.
-
Method B: Gradient RP-HPLC: This method involves changing the mobile phase composition during the analysis. This allows for the separation of a wider range of compounds with different polarities, making it a "stability-indicating" method.[3] It is essential for resolving closely eluting process impurities and degradation products, which is crucial during process development and forced degradation studies.[3]
The selection between these methods depends on the analytical goal, from rapid screening to comprehensive stability assessment.[1]
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method A: Rapid Isocratic RP-HPLC
1. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.[4]
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
This compound Reference Standard
-
Sample of this compound
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
4. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[4]
Method B: High-Resolution Gradient RP-HPLC
1. Instrumentation:
-
HPLC system with a PDA detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (0.1%)
-
This compound Reference Standard
-
Sample of this compound
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm (with PDA monitoring from 200-400 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
4. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation and Performance Comparison
Hypothetical data from the analysis of a single batch of this compound containing typical impurities is presented below to compare the performance of the two methods. Potential impurities include the primary hydrolysis product, 3-methoxybenzenesulfonic acid, and a process-related isomer, 4-methoxybenzenesulfonyl chloride.
Table 1: Comparative HPLC Analysis Data
| Analyte | Method A (Isocratic) | Method B (Gradient) | ||
| Retention Time (min) | Area % | Retention Time (min) | Area % | |
| 3-Methoxybenzenesulfonic Acid | 2.5 | 0.45 | 3.8 | 0.48 |
| This compound | 5.8 | 99.25 | 10.2 | 99.19 |
| 4-Methoxybenzenesulfonyl Chloride | 5.8 (Co-elutes) | - | 10.8 | 0.33 |
| Total Run Time | 10 min | 25 min |
Performance Analysis:
-
Resolution: Method A fails to separate the isomeric impurity (4-methoxybenzenesulfonyl chloride) from the main analyte peak, leading to an overestimation of purity. Method B, with its gradient elution and longer column, provides excellent resolution between the main peak and both the polar hydrolysis product and the closely related isomer.
-
Analysis Time: Method A is significantly faster, with a run time of 10 minutes, making it suitable for high-throughput screening of multiple samples. Method B has a longer run time of 25 minutes, which is a trade-off for its superior separating power.
-
Sensitivity: While both methods can detect the main impurity, the higher concentration used in Method B and the better peak shape resulting from the gradient elution can improve the detection and quantification limits for trace-level impurities.
-
Application: Method A is best suited for routine quality control where impurity profiles are well-established and speed is a priority. Method B is indispensable for method development, validation, stability testing, and the analysis of samples from unknown or new synthetic routes where unexpected impurities may be present.
Visualization of Experimental Workflow and Method Comparison
The following diagrams illustrate the general workflow of the HPLC analysis and the logical comparison between the two methods.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Logical comparison of Isocratic vs. Gradient HPLC methods.
References
A Comparative Guide to the Reactivity of 3-Methoxybenzenesulfonyl Chloride and Tosyl Chloride
Published: December 29, 2025
This guide provides a detailed comparison of the reactivity of 3-methoxybenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl). For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between sulfonylating agents is critical for optimizing synthetic routes, controlling reaction kinetics, and achieving desired product selectivity. This document outlines the theoretical basis for their reactivity differences, supported by quantitative data, and provides a detailed experimental protocol for empirical verification.
Structural and Electronic Overview
The reactivity of an arylsulfonyl chloride in nucleophilic substitution reactions is predominantly dictated by the electrophilicity of the sulfur atom. This is, in turn, modulated by the electronic effects of the substituents on the aromatic ring.
-
This compound: Features a methoxy (-OCH₃) group at the meta position.
-
Tosyl Chloride (TsCl): Features a methyl (-CH₃) group at the para position.
The key to predicting their relative reactivity lies in analyzing the electronic influence of these substituents. The Hammett equation provides a quantitative framework for this analysis, relating reaction rates to the electronic properties of substituents through their respective Hammett substituent constants (σ).[1]
-
Electron-donating groups (EDGs) increase the electron density on the sulfonyl group, reducing the sulfur atom's electrophilicity and thus decreasing reactivity. These groups have negative σ values.
-
Electron-withdrawing groups (EWGs) decrease electron density, making the sulfur atom more electrophilic and increasing reactivity. These groups have positive σ values.[2]
The methyl group (-CH₃) in the para position of tosyl chloride acts as an electron-donating group through induction and hyperconjugation.[3] In contrast, the methoxy group (-OCH₃) in the meta position is unable to exert its strong +M (mesomeric) electron-donating effect. Instead, its -I (inductive) electron-withdrawing effect dominates, causing a net withdrawal of electron density from the ring.[4]
This fundamental difference in electronic influence predicts that this compound should be the more reactive of the two compounds.
Data Presentation: Predicting Reactivity
| Compound | Substituent | Position | Hammett Constant (σ) | Predicted Relative Reactivity |
| This compound | -OCH₃ | meta | +0.12 [5] | Higher |
| Tosyl Chloride | -CH₃ | para | -0.17 [5][6] | Lower |
Table 1: Comparison of Hammett substituent constants and predicted reactivity.
The positive σ value for the meta-methoxy group indicates it is an electron-withdrawing substituent, which should increase the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride (σ = 0.00).[4] Conversely, the negative σ value for the para-methyl group confirms it is an electron-donating substituent, which deactivates the sulfonyl chloride, making it less reactive.[3] This is consistent with early solvolysis studies which showed that electron-donating groups like p-methyl decrease the reaction rate compared to the parent benzenesulfonyl chloride.[7]
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. Hammett Sigma Constants* [wiredchemist.com]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for Mass Spectrometry: Spotlight on 3-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of molecules by mass spectrometry (MS) is paramount. However, many analytes, such as those containing amine and phenol functional groups, often exhibit poor ionization efficiency and chromatographic retention, hindering their detection. Chemical derivatization is a powerful strategy to overcome these limitations by chemically modifying the analyte to enhance its analytical properties.
This guide provides a comparative overview of derivatization agents for the analysis of amine- and phenol-containing compounds by liquid chromatography-mass spectrometry (LC-MS). We will focus on sulfonyl chlorides, with a special emphasis on the potential utility of 3-methoxybenzenesulfonyl chloride, and compare it with well-established reagents, providing experimental data and protocols where available.
The Role of Sulfonyl Chlorides in Derivatization
Sulfonyl chlorides are a class of reagents that readily react with nucleophilic functional groups like primary and secondary amines and phenols to form stable sulfonamides and sulfonate esters, respectively.[1] This derivatization can significantly improve the analyte's properties for LC-MS analysis by:
-
Increasing Hydrophobicity: Enhancing retention on reversed-phase chromatography columns.
-
Improving Ionization Efficiency: Introducing a readily ionizable group, thereby boosting the MS signal.
-
Providing Predictable Fragmentation: The sulfonyl moiety can direct fragmentation in tandem mass spectrometry (MS/MS), aiding in structural confirmation and quantification.
Established Derivatization Reagents: A Performance Benchmark
Before exploring the prospective use of this compound, it is essential to understand the performance of widely used alternatives. Dansyl chloride is a prominent reagent for the derivatization of both amines and phenols.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is a fluorescent reagent that reacts with primary and secondary amines, phenols, and imidazoles.[2] The resulting dansyl derivatives exhibit excellent ionization efficiency in electrospray ionization (ESI) mass spectrometry, making it a popular choice for enhancing sensitivity.[3]
Table 1: Performance Characteristics of Dansyl Chloride Derivatization for Amines
| Reagent | Target Analytes | Typical Reaction Conditions | Detection Method(s) | Key Advantages | Disadvantages |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Alkaline pH (9.5-10.5), 38-60°C, 60-120 min[2] | Fluorescence, LC-MS | Versatile, strong fluorescence, high ionization efficiency[3] | Can react with other nucleophiles, relatively long reaction time[4] |
A study on the derivatization of neurotransmitters with dansyl chloride for LC-MS/MS analysis reported lower limits of quantification (LLOQ) ranging from 0.4 to 9.7 pmol/mL, demonstrating excellent sensitivity.[5]
This compound: A Prospective Evaluation
While this compound is a known organic reagent, its application as a derivatizing agent for enhancing detection in mass spectrometry is not yet widely documented in scientific literature. However, based on the principles of chemical reactivity, we can infer its potential performance and compare it to established reagents.
The sulfonyl chloride group is the reactive center, readily forming sulfonamides with amines and sulfonate esters with phenols. The methoxy group at the meta-position on the benzene ring influences the electronic properties of the molecule. While it is a moderately activating group in electrophilic aromatic substitution, its inductive effect is more dominant in nucleophilic attack on the sulfonyl group.[6] This electronic influence may affect the reactivity of the sulfonyl chloride and the ionization efficiency of the resulting derivative compared to unsubstituted or differently substituted benzenesulfonyl chlorides.
Table 2: Prospective Comparison of Sulfonyl Chloride Derivatization Reagents
| Reagent | Key Structural Feature | Expected Impact on Derivatization | Potential Advantages for MS Analysis |
| This compound | Methoxy group at meta-position | May influence reactivity and derivative stability. | The methoxy group could potentially alter fragmentation patterns in MS/MS, possibly providing unique product ions for selective detection. |
| Dansyl Chloride | Dimethylaminonaphthyl group | Provides a readily ionizable tertiary amine and a fluorescent tag. | Significantly enhances ionization efficiency and allows for fluorescence detection.[7] |
| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Dimethylimidazole group | Provides a permanently charged moiety. | Leads to intense [M+H]+ ions in positive-ion ESI-MS, improving sensitivity for phenolic compounds.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable derivatization. Below are generalized protocols for sulfonyl chloride derivatization, which can be adapted and optimized for specific applications.
General Protocol for Amine Derivatization with Sulfonyl Chlorides
This protocol is a general guideline and should be optimized for the specific amine and sulfonyl chloride used.
Materials:
-
Amine-containing sample
-
Aprotic solvent (e.g., acetonitrile, acetone)
-
Sulfonyl chloride reagent (e.g., this compound, dansyl chloride)
-
Aqueous buffer (e.g., sodium bicarbonate, pH 9-10)
-
Quenching solution (e.g., a primary or secondary amine like glycine or hydroxylamine)
Procedure:
-
Dissolve the amine-containing sample in the chosen aprotic solvent.
-
Add the aqueous buffer to achieve the desired alkaline pH.
-
Add a solution of the sulfonyl chloride reagent in the aprotic solvent to the sample mixture. The molar ratio of reagent to analyte should be optimized, but a 2-5 fold excess is a common starting point.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes). Reaction conditions will need to be optimized.
-
Quench the reaction by adding the quenching solution to consume any excess sulfonyl chloride.
-
The derivatized sample is then ready for LC-MS analysis.
Detailed Protocol for Phenol Derivatization with Dansyl Chloride
This protocol is adapted from a method for the derivatization of the phenol submetabolome.[7]
Materials:
-
Phenol-containing sample extract
-
250 mM Sodium carbonate/bicarbonate buffer (pH 9.3)
-
Dansyl chloride solution (20 mg/mL in acetonitrile)
-
250 mM NaOH solution
-
2 M Formic acid in acetonitrile
Procedure:
-
To 20 µL of the sample, add 10 µL of the sodium carbonate/bicarbonate buffer.
-
Add 20 µL of the dansyl chloride solution.
-
Incubate the mixture at 60°C for 60 minutes.
-
Add 5 µL of 250 mM NaOH to quench the excess dansyl chloride and incubate at 40°C for 10 minutes.
-
Neutralize the excess NaOH by adding 5 µL of 2 M formic acid in acetonitrile.
-
The sample is now ready for LC-MS analysis.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.
Caption: A generalized workflow for the derivatization of amines and phenols using sulfonyl chlorides for LC-MS analysis.
Caption: Logical flow from analyte to quantitative data using this compound derivatization for LC-MS.
Conclusion and Future Outlook
While established reagents like dansyl chloride offer proven performance for the derivatization of amines and phenols in mass spectrometry, the exploration of novel reagents is crucial for advancing analytical capabilities. This compound presents a potential, yet underexplored, option. Its utility will depend on its reactivity, the stability of its derivatives, and the specific advantages its methoxy group may confer in terms of chromatographic separation and mass spectrometric fragmentation.
Further research is needed to systematically evaluate the performance of this compound as a derivatization agent. This would involve optimizing reaction conditions for various classes of analytes, characterizing the mass spectrometric behavior of the resulting derivatives, and conducting rigorous validation to determine key performance metrics such as limits of detection, linearity, and precision. Such studies will be instrumental in defining its place among the diverse toolkit of derivatization reagents available to the modern analytical scientist.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Monitoring 3-Methoxybenzenesulfonyl Chloride Reactions with Thin-Layer Chromatography
For researchers and professionals in drug development and organic synthesis, the ability to accurately monitor the progress of a chemical reaction is paramount. This guide provides a comparative analysis of using Thin-Layer Chromatography (TLC) to monitor reactions involving 3-methoxybenzenesulfonyl chloride, a common building block in medicinal chemistry. We will explore the principles of TLC analysis in this context and provide a standardized protocol and comparative data for a representative reaction: the formation of a sulfonamide.
Comparing Reaction Components by TLC
TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1][2][3] The separation is based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[3] In the context of a reaction with this compound, we can track the consumption of the sulfonyl chloride and the corresponding nucleophile, and the formation of the desired product.
A key parameter in TLC is the retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4] Different compounds will have different Rf values in a given solvent system, allowing for their separation and identification on a TLC plate.
Consider the reaction of this compound with a primary amine to form a sulfonamide. The polarity of these compounds, and thus their Rf values, will differ significantly. Generally, the sulfonamide product will have a different polarity than both the sulfonyl chloride and the amine, often intermediate between the two, providing a clear visual indication of reaction progress.
Data Presentation: Representative Rf Values
To illustrate this, the following table summarizes hypothetical yet realistic Rf values for the reaction components in a common TLC solvent system. These values are for illustrative purposes and will vary depending on the specific amine used and the exact TLC conditions.
| Compound | Structure | Typical Rf Value (Ethyl Acetate/Hexane 1:3) | Notes |
| This compound | ~0.7 | Relatively non-polar, travels further up the TLC plate. | |
| Representative Primary Amine | R-NH₂ | ~0.2 | Polarity can vary greatly depending on the 'R' group, but generally more polar than the sulfonyl chloride and will have a lower Rf value. |
| N-Alkyl-3-methoxybenzenesulfonamide | ~0.5 | The product's polarity is typically intermediate between the starting materials, resulting in an Rf value between that of the sulfonyl chloride and the amine. |
Experimental Protocol: TLC Analysis of a Sulfonamide Synthesis
This section provides a detailed methodology for monitoring the reaction of this compound with a primary amine using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Eluent (e.g., 25% ethyl acetate in hexane)
-
Reaction mixture
-
Standard solutions of starting materials (this compound and the amine) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Prepare the TLC Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate.[5]
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[4] Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[2][6]
-
Spot the Plate:
-
Using a capillary tube, spot the standard solution of this compound onto the 'SM' lane.
-
Spot the reaction mixture onto the 'RM' lane.
-
For the 'C' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot. This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture lane.[2][6]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the solvent level is below the baseline.[5] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[5] Allow the plate to dry completely. Visualize the spots under a UV lamp. Circle the spots with a pencil.
-
Interpret the Results:
-
At the beginning of the reaction (t=0), the 'RM' lane should show a prominent spot corresponding to the starting material.
-
As the reaction proceeds, the spot for the starting material in the 'RM' lane will diminish in intensity, and a new spot corresponding to the product will appear.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[7]
-
Workflow for TLC Analysis
The following diagram illustrates the logical workflow for performing a TLC analysis to monitor a chemical reaction.
Caption: Workflow for reaction monitoring using TLC.
Alternative Monitoring Techniques
While TLC is a powerful tool, other chromatographic techniques can provide more quantitative data.
-
High-Performance Liquid Chromatography (HPLC): Offers high resolution and quantitative analysis of reaction components. It is more time-consuming and requires more expensive equipment than TLC.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. It provides excellent separation and quantification but is not applicable to non-volatile products like many sulfonamides.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Home Page [chem.ualberta.ca]
- 4. iitg.ac.in [iitg.ac.in]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chromatography [chem.rochester.edu]
- 7. coconote.app [coconote.app]
A Comparative Guide to 3-Methoxybenzenesulfonyl Chloride and 4-Methoxybenzenesulfonyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of appropriate reagents is paramount to the success of a reaction, influencing yield, purity, and reaction kinetics. Substituted benzenesulfonyl chlorides are a critical class of reagents, widely employed for the introduction of sulfonyl moieties into molecules, most notably in the synthesis of sulfonamides, a common scaffold in medicinal chemistry. This guide provides an objective comparison of two constitutional isomers, 3-methoxybenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride, focusing on their performance in synthesis, supported by experimental data and theoretical considerations.
Physicochemical and Spectroscopic Properties
A fundamental understanding of the physical and spectroscopic properties of these isomers is essential for their proper handling, characterization, and use in synthesis. The position of the methoxy group on the benzene ring subtly influences these characteristics.
| Property | This compound | 4-Methoxybenzenesulfonyl chloride |
| CAS Number | 10130-74-2[1] | 98-68-0[2] |
| Molecular Formula | C₇H₇ClO₃S[1] | C₇H₇ClO₃S[2] |
| Molecular Weight | 206.65 g/mol [1] | 206.65 g/mol [2] |
| Appearance | Clear pale yellow to pale brownish liquid | White to off-white crystalline solid |
| Melting Point | Not applicable (liquid at room temp.) | 39-42 °C |
| Boiling Point | Not specified | 173 °C at 14 mmHg |
| Density | 1.460 g/mL at 25 °C | Not specified |
| Refractive Index | n20/D 1.5560 | Not specified |
Electronic Effects and Reactivity
The primary difference in the chemical behavior of this compound and 4-methoxybenzenesulfonyl chloride stems from the electronic effects of the methoxy group (-OCH₃) at the meta and para positions, respectively. These effects modulate the electrophilicity of the sulfur atom in the sulfonyl chloride group, thereby influencing its reactivity towards nucleophiles.
The methoxy group exhibits two opposing electronic effects:
-
-I (Inductive) Effect: Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond. This effect is distance-dependent and weakens with increasing distance from the substituent.
-
+M (Mesomeric or Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring through the pi system. This effect is only operative when the substituent is at the ortho or para position relative to the reaction center.
In 4-methoxybenzenesulfonyl chloride , the methoxy group is in the para position. Here, the +M effect, which donates electron density to the ring, is dominant. This electron donation extends to the sulfonyl chloride group, reducing the electrophilicity of the sulfur atom. Consequently, 4-methoxybenzenesulfonyl chloride is generally less reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.
In This compound , the methoxy group is in the meta position. From this position, the +M effect cannot be exerted on the sulfonyl chloride group. Therefore, the electron-withdrawing -I effect is the primary electronic influence. This inductive withdrawal of electron density from the ring increases the electrophilicity of the sulfur atom, making this compound more reactive towards nucleophiles than its para isomer.
Performance in Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone application for both 3- and 4-methoxybenzenesulfonyl chloride. The reaction proceeds via nucleophilic substitution, where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
Based on the electronic effects discussed, it is anticipated that This compound will react faster with amines than 4-methoxybenzenesulfonyl chloride under identical conditions due to the higher electrophilicity of its sulfonyl group. This can be advantageous in reactions with less nucleophilic amines or when milder reaction conditions are desired. Conversely, the lower reactivity of 4-methoxybenzenesulfonyl chloride can offer better control and selectivity in certain synthetic strategies.
While a direct comparative study with quantitative yields for the same reaction is not available in the provided search results, we can present representative experimental protocols for sulfonamide synthesis using each isomer.
Experimental Protocol: Synthesis of a Sulfonamide using 4-Methoxybenzenesulfonyl Chloride
This protocol is adapted from the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.[3]
Reaction:
A representative reaction for sulfonamide synthesis.
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
A primary or secondary amine (e.g., p-anisidine)
-
A suitable base (e.g., sodium carbonate)
-
An appropriate solvent (e.g., water)
Procedure:
-
To a flask containing a solution of the amine in the chosen solvent, add the base.
-
Stir the mixture until the amine and base are fully dissolved or suspended.
-
Add 4-methoxybenzenesulfonyl chloride portion-wise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for a specified period (e.g., several hours to days), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction followed by purification.
For the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, a yield of 85.84% was reported.[3]
Experimental Protocol: Synthesis of a Sulfonamide using this compound
A general procedure for the synthesis of sulfonamides using a sulfonyl chloride is as follows, adapted from a protocol for the synthesis of trimetazidine derivatives.[4]
Reaction Workflow:
A typical workflow for sulfonamide synthesis.
Materials:
-
This compound
-
A primary or secondary amine (e.g., trimetazidine)
-
A tertiary amine base (e.g., triethylamine)
-
Dichloromethane (DCM) as the solvent
Procedure:
-
Dissolve the amine in dichloromethane.
-
To this solution, add this compound.
-
After a short period, add triethylamine to the reaction mixture.
-
Stir the reaction at room temperature for a designated time (e.g., 30 minutes), monitoring by TLC.
-
Perform an aqueous workup by sequentially washing the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for instance, by column chromatography.
In the synthesis of various sulfonamide derivatives of trimetazidine, yields were reported to be high, for instance, 95% for a phenylsulfonyl derivative.[4] While this does not use the 3-methoxy isomer, the protocol is directly applicable.
Signaling Pathways and Logical Relationships
The utility of these reagents often lies in their ability to generate molecules that interact with biological pathways. The sulfonamide linkage is a key feature in many enzyme inhibitors.
From synthesis to biological function.
Conclusion
Both this compound and 4-methoxybenzenesulfonyl chloride are valuable reagents for the synthesis of sulfonamides and other sulfur-containing compounds. The choice between the two isomers should be guided by the specific requirements of the synthetic target and the desired reaction kinetics.
-
This compound is the more reactive of the two, making it suitable for reactions requiring faster conversion or for use with less reactive nucleophiles.
-
4-Methoxybenzenesulfonyl chloride offers greater stability and potentially higher selectivity due to its reduced reactivity, which can be advantageous in complex syntheses.
Researchers should consider the electronic properties of these isomers to optimize reaction conditions and achieve the desired synthetic outcomes. The provided protocols offer a starting point for the development of specific synthetic procedures tailored to the needs of their research.
References
A Comparative Guide to the Spectroscopic Data of 3-Methoxybenzenesulfonamides
This guide provides a comparative analysis of the spectroscopic data for 3-methoxybenzenesulfonamide and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for compound characterization. The guide summarizes key spectroscopic data in tabular format, details the experimental protocols for their acquisition, and presents a visual workflow for synthesis and analysis.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for 3-methoxybenzenesulfonamide and a key derivative, N-(3-methoxyphenyl)-4-methylbenzenesulfonamide. For comparative purposes, data for the parent benzenesulfonamide is also included where available.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm |
| N-(3-methoxyphenyl)-4-methylbenzenesulfonamide [1] | 7.73 (d, J = 8.0 Hz, 2H), 7.65 (s, 1H), 7.19 (d, J = 8.0 Hz, 2H), 7.08 (t, J = 8.4 Hz, 1H), 6.73 (s, 1H), 6.67 (d, J = 7.6 Hz, 1H), 6.59 (d, J = 8.4 Hz, 1H), 3.69 (s, 3H), 2.33 (s, 3H) |
| Benzenesulfonamide (DMSO-d₆) | 7.85 (m, 2H), 7.58 (m, 3H), 7.37 (s, 2H, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm |
| N-(3-methoxyphenyl)-4-methylbenzenesulfonamide [1] | 160.2, 143.9, 138.0, 136.0, 130.0, 129.7, 127.3, 113.1, 110.7, 106.6, 55.3, 21.5 |
| Benzenesulfonamide (DMSO-d₆) | 143.8, 131.8, 128.8, 125.6 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | SO₂ asym. stretch | SO₂ sym. stretch | N-H stretch | C-O stretch (Aromatic) | Aromatic C-H stretch |
| 3-Methoxybenzenesulfonamide (Predicted) | ~1330-1370 | ~1140-1180 | ~3300-3400 | ~1200-1275 | ~3000-3100 |
| N-(3-methoxyphenyl)-4-methylbenzenesulfonamide (Predicted) | ~1330-1370 | ~1140-1180 | ~3200-3300 | ~1200-1275 | ~3000-3100 |
| Benzenesulfonamide | 1335 | 1160 | 3350, 3250 | - | 3070 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 3-Methoxybenzenesulfonamide | 187.03 | 156 ([M-OCH₃]⁺), 107 ([C₇H₇O]⁺), 92, 77 ([C₆H₅]⁺) |
| N-(3-methoxyphenyl)-4-methylbenzenesulfonamide | 277.08 | 155 ([CH₃C₆H₄SO₂]⁺), 123 ([M-CH₃C₆H₄SO₂]⁺), 91 ([C₇H₇]⁺) |
| Benzenesulfonamide [2] | 157 | 141, 93, 77, 65 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 3-methoxybenzenesulfonamides are provided below.
Synthesis of N-(3-methoxyphenyl)-4-methylbenzenesulfonamide
A representative procedure for the synthesis of N-aryl sulfonamides involves the reaction of an arylamine with a sulfonyl chloride in the presence of a base.
-
Reaction Setup: To a solution of 3-methoxyaniline (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, p-toluenesulfonyl chloride (1.1 eq) is added portion-wise at 0 °C.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(3-methoxyphenyl)-4-methylbenzenesulfonamide.
Spectroscopic Analysis
The characterization of the synthesized compounds is performed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets or analyzed as a thin film on a salt plate.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compounds.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 3-methoxybenzenesulfonamide derivatives.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
A Researcher's Guide to Purity Assessment of Synthesized 3-Methoxybenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 3-Methoxybenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The guide includes supporting experimental data and detailed protocols to aid in the selection and implementation of the most appropriate purity assessment strategy.
Introduction to this compound and its Importance
This compound is a crucial building block in organic synthesis, primarily utilized for the introduction of the 3-methoxybenzenesulfonyl group into molecules.[1] This functional group is a common feature in a variety of biologically active compounds, including sulfonamide-based drugs.[1][3][4] The reactivity of the sulfonyl chloride group allows for its facile reaction with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.[1] Given its role in the synthesis of potential therapeutic agents, ensuring the high purity of this compound is a critical step in the drug development pipeline.
Common impurities in synthesized this compound can arise from the starting materials, side reactions during synthesis, or degradation upon storage. A primary degradation product is 3-methoxybenzenesulfonic acid, formed by hydrolysis.[1] The presence of such impurities can lead to the formation of undesired byproducts, lower reaction yields, and complicate the purification of the final product.
Comparative Analysis of Purity Assessment Methods
A multi-faceted approach is often necessary for the comprehensive purity assessment of reactive compounds like this compound. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution, high sensitivity, applicable to a wide range of compounds. | Can be destructive, may require derivatization for UV detection.[5] | Routine quality control, quantification of known and unknown impurities.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities. | High sensitivity, excellent for identifying unknown volatile compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[7][8] | Analysis of residual solvents and volatile byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, identification and quantification of impurities with distinct signals. | Non-destructive, provides detailed structural information, can be quantitative. | Lower sensitivity compared to chromatographic methods, overlapping signals can be an issue. | Structural confirmation, purity assessment when impurities have unique NMR signals. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Qualitative assessment of purity, monitoring reaction progress. | Simple, rapid, and inexpensive. | Not quantitative, lower resolution than HPLC. | Quick purity check, reaction monitoring.[2] |
| Titrimetry | Quantitative chemical reaction with a reagent of known concentration. | Determination of the total amount of sulfonyl chloride. | Inexpensive, accurate for total assay. | Not specific for the target compound, does not detect neutral impurities. | Assay of total sulfonyl chloride content. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities. Due to the reactivity of the sulfonyl chloride, derivatization is often employed to form a more stable derivative for analysis.
Sample Preparation (with derivatization):
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard into a 10 mL volumetric flask.
-
Add a suitable aprotic solvent (e.g., acetonitrile) to dissolve the standard.
-
Add an excess of a derivatizing agent (e.g., a primary or secondary amine like benzylamine) and a base (e.g., triethylamine) to the flask.[5]
-
Allow the reaction to proceed to completion to form the stable sulfonamide derivative.
-
Dilute to the mark with the mobile phase.
-
Sample Solution: Prepare the synthesized this compound sample following the same derivatization procedure.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength at which the sulfonamide derivative has maximum absorbance.
Data Analysis:
The purity is calculated by comparing the peak area of the derivatized this compound in the sample chromatogram to the total area of all peaks, or by using a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities such as residual solvents or volatile byproducts from the synthesis. Similar to HPLC, derivatization is necessary to analyze the sulfonyl chloride itself.
Sample Preparation (with derivatization):
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.
-
Allow the reaction to proceed to completion.
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
Instrumental Parameters:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.
Data Analysis:
Identify the peaks in the total ion chromatogram by their mass spectra. The purity is determined by the relative peak area of the derivatized this compound compared to the total peak areas of all components.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for structural confirmation and can be used for purity assessment if impurities have distinct signals.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in a deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. Aprotic solvents are crucial to prevent hydrolysis of the sulfonyl chloride.
Instrumental Parameters:
-
Spectrometer: 300 MHz or higher NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments (e.g., COSY, HSQC) to aid in signal assignment.
Data Analysis:
The ¹H and ¹³C NMR spectra should be compared with reference spectra or predicted chemical shifts for this compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed by adding an internal standard of known concentration to accurately determine the purity.
Visualization of Workflows and Comparisons
To better illustrate the experimental processes and logical relationships, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Comparison of analytical methods for purity assessment.
Alternatives to this compound
While this compound is a versatile reagent, its reactivity can sometimes be a drawback, leading to handling and storage issues.[1] In recent years, more stable alternatives that can act as sulfonyl chloride mimics have been developed.
Pentafluorophenyl (PFP) Sulfonate Esters: These compounds have emerged as stable and effective alternatives to sulfonyl chlorides for the synthesis of sulfonamides.[4] They are generally more stable to storage and less susceptible to hydrolysis. The reaction of PFP sulfonate esters with amines proceeds smoothly to afford the corresponding sulfonamides.
| Reagent | Advantages | Disadvantages |
| This compound | Readily available, high reactivity. | Moisture sensitive, can be difficult to handle and store.[1] |
| Pentafluorophenyl 3-Methoxybenzenesulfonate | More stable, less sensitive to moisture.[4] | May require synthesis from the corresponding sulfonic acid, potentially a two-step process from the sulfonyl chloride. |
Conclusion
The purity assessment of synthesized this compound is a critical step to ensure the quality and reliability of subsequent synthetic transformations, particularly in the context of drug discovery and development. A combination of chromatographic and spectroscopic techniques provides the most comprehensive evaluation of purity. HPLC and GC-MS are powerful tools for quantitative analysis and impurity identification, while NMR spectroscopy offers invaluable structural confirmation. For routine and rapid checks, TLC remains a convenient method. The choice of the most suitable analytical strategy will depend on the specific context and available resources. Furthermore, for applications where stability is a major concern, alternative reagents such as PFP sulfonate esters should be considered. By employing the appropriate analytical methodologies, researchers can confidently use this compound in their synthetic endeavors, leading to more reliable and reproducible outcomes.
References
- 1. This compound | 10130-74-2 | Benchchem [benchchem.com]
- 2. This compound | 10130-74-2 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. resolian.com [resolian.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
Safety Operating Guide
Proper Disposal of 3-Methoxybenzenesulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 3-Methoxybenzenesulfonyl chloride is a corrosive chemical that reacts with water to release toxic gas. Proper personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory when handling this compound. All procedures should be conducted in a well-ventilated chemical fume hood.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] A key hazard is its reactivity with water or moisture, which leads to the liberation of toxic gases.[1][4][5] Therefore, it is crucial to handle this compound in a dry, controlled environment and to avoid contact with water and other incompatible materials.
In case of accidental exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan: From Laboratory Bench to Licensed Facility
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][6] However, for small quantities often encountered in a research setting, a laboratory-scale neutralization procedure can be performed to quench its reactivity before collection by a licensed waste management service.
Operational Plan: Waste Segregation and Storage
-
Waste Identification: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), must be designated as hazardous chemical waste.
-
Containerization:
-
Solid Waste: Collect solid this compound and contaminated materials in a clearly labeled, dedicated, and sealable hazardous waste container.
-
Liquid Waste: If dissolved in an anhydrous organic solvent, collect it in a separate, labeled hazardous waste container designated for corrosive organic liquids. Do not mix with aqueous waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (Corrosive).
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and cool, dry secondary containment area, away from incompatible materials.[1]
Quantitative Safety Data Summary
| Property | Value | Source |
| CAS Number | 10130-74-2 | [1][7][8] |
| Molecular Formula | C₇H₇ClO₃S | [2][7][8] |
| Molecular Weight | 206.65 g/mol | [2][7][8] |
| Hazard Class | 8 (Corrosive) | [9] |
| GHS Pictograms | GHS05 (Corrosion) | [7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2] |
| Incompatible Materials | Water, strong oxidizing agents, bases, amines. | [1][4][5] |
| Decomposition Products | Contact with water liberates toxic gas. Thermal decomposition can produce irritating gases and vapors, including carbon oxides, sulfur oxides, and hydrogen chloride gas. | [1][5] |
Experimental Protocol: Laboratory-Scale Neutralization
This procedure details the controlled hydrolysis of small quantities of this compound into less reactive and water-soluble compounds, 3-methoxybenzenesulfonic acid and hydrochloric acid, which are then neutralized.[1] This should only be performed by trained personnel in a chemical fume hood.
Materials:
-
This compound waste
-
2.5 M Sodium Hydroxide (NaOH) solution
-
Stir plate and magnetic stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Setup: Equip a three-necked flask with a magnetic stir bar, a dropping funnel, and a stopper. Place the flask in an ice bath on a stir plate within a chemical fume hood.
-
Base Addition: Place a volume of 2.5 M sodium hydroxide solution into the flask, ensuring there is a significant excess relative to the amount of sulfonyl chloride to be neutralized (a 2:1 molar ratio of NaOH to sulfonyl chloride is recommended). Begin stirring.
-
Controlled Addition of Sulfonyl Chloride: If the waste is a liquid or in solution, add it to the dropping funnel. Slowly add the this compound dropwise to the stirring sodium hydroxide solution. The reaction is exothermic; maintain the temperature of the reaction mixture below 25°C by controlling the addition rate and using the ice bath.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction has gone to completion.
-
Neutralization Confirmation: Check the pH of the resulting solution using pH paper or a pH meter. The solution should be basic. If it is acidic, slowly add more sodium hydroxide solution until the solution is neutral or slightly basic (pH 7-9).
-
Final Disposal: The resulting neutralized aqueous solution contains sodium 3-methoxybenzenesulfonate and sodium chloride. This solution is significantly less hazardous. However, it should still be collected in a properly labeled aqueous hazardous waste container and disposed of through a licensed chemical waste management company, in accordance with local regulations. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety office.
Logical Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | 10130-74-2 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. epfl.ch [epfl.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Methoxybenzenesulfonyl chloride
Essential Safety and Handling Guide for 3-Methoxybenzenesulfonyl Chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identity:
-
Name: this compound
-
CAS Number: 10130-74-2[1]
Hazard Identification and Classification
This compound is a corrosive substance that poses significant health risks upon exposure. It is crucial to handle this chemical with appropriate safety measures.[1][5] The primary hazards are summarized in the table below.
| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage[1][3] |
| Serious Eye Damage/Irritation | Category 1 | GHS05 | Danger | H318: Causes serious eye damage[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation[1][6] |
| Hazards not otherwise classified | - | - | - | Contact with water liberates toxic gas[1][7] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the final barrier against exposure. The following PPE is mandatory when handling this compound.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles that create a seal around the eyes are required.[8] For tasks with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[9][10]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are essential.[8][10] Inspect gloves for any signs of degradation or perforation before use.[5]
-
Protective Clothing: A chemical-resistant laboratory coat is required. For larger quantities or operations with a high splash risk, chemical-resistant coveralls or an apron should be used.[1][10]
-
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors or mists.[1][5] If a fume hood is not available or for emergency situations like large spills, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is necessary.[9]
Operational Plan for Safe Handling
A systematic workflow is critical to minimize the risk of exposure and accidents.
Handling Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Inspection:
-
Handling and Use:
-
Conduct all manipulations of this compound inside a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist or vapors.[1][5]
-
This compound reacts with water to release toxic gas; therefore, it is crucial to prevent contact with moisture or humid air.[1][11] Store and handle under an inert atmosphere if possible.[1][5]
-
Keep containers tightly closed when not in use.[1]
-
-
Storage:
Emergency and Disposal Procedures
First-Aid Measures
Immediate medical attention is required for any exposure.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Call a physician immediately.[1][5]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][7]
Spill Management
-
Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal.[1][5] Do not use water to clean up the spill.[1][5]
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste contaminated with the chemical in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste, including the first rinse of any empty containers, in a labeled, sealed, and compatible solvent waste container.[12]
-
Disposal: Dispose of all waste through your institution's EHS department or a licensed hazardous waste disposal company.[1] Do not empty into drains.[1] Empty containers must be thoroughly rinsed, with the rinsate collected as hazardous waste, before being discarded.[12]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 10130-74-2 [chemicalbook.com]
- 3. This compound | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. pppmag.com [pppmag.com]
- 10. trimaco.com [trimaco.com]
- 11. This compound | 10130-74-2 | Benchchem [benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
